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  • Product: [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol
  • CAS: 1354746-01-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS 1354746-01-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS 1354746-01-2), a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS 1354746-01-2), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This document delves into the physicochemical properties, a probable synthetic route, potential therapeutic applications with a focus on its role as a kinase inhibitor, and critical safety information for this specific molecule. The information presented herein is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a versatile scaffold for the development of a diverse array of therapeutic agents.[1][2] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[3]

Derivatives of pyrazole have been successfully developed into drugs for a wide range of diseases. Notable examples include the anti-inflammatory drug celecoxib, the erectile dysfunction medication sildenafil, and a number of kinase inhibitors used in cancer therapy such as ibrutinib and ruxolitinib.[3] The biological activity of pyrazole derivatives is often attributed to their ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with biological targets like enzymes and receptors. The substitutable positions on the pyrazole ring allow for fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity and selectivity for a specific target.

The subject of this guide, [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol, incorporates a 4-chlorophenyl substituent at the N1 position and a methanol group at the C3 position. The presence of the chlorophenyl group can influence the compound's lipophilicity and potential for π-π stacking interactions, while the methanol group can act as a hydrogen bond donor or acceptor, potentially contributing to its binding to biological targets. This compound serves as a valuable building block and a potential lead compound for the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases.[4]

Physicochemical Properties

A summary of the key physicochemical properties of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for its formulation into potential drug products.

PropertyValueSource
CAS Number 1354746-01-2[5]
Molecular Formula C₁₀H₉ClN₂O[5]
Molecular Weight 208.64 g/mol [5][6]
IUPAC Name [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol[5]
XLogP3 1.7[5]
Physical Form Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water (predicted)[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely begin with the formation of the pyrazole ring, followed by the reduction of a carboxyl group at the 3-position. A common method for pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this case, 4-chlorophenylhydrazine would be a key starting material. The subsequent reduction of the carboxylic acid or ester to the primary alcohol can be efficiently achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][7]

Synthetic Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Reduction 4-chlorophenylhydrazine 4-chlorophenylhydrazine pyrazole_acid_ester 1-(4-chlorophenyl)-1H-pyrazole- 3-carboxylic acid/ester 4-chlorophenylhydrazine->pyrazole_acid_ester Condensation 1,3-dicarbonyl 1,3-dicarbonyl compound 1,3-dicarbonyl->pyrazole_acid_ester target_compound [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol pyrazole_acid_ester->target_compound LiAlH₄, THF

Caption: Proposed two-step synthesis of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.

General Experimental Protocol for Reduction of a Pyrazole-3-Carboxylate

The following is a generalized, self-validating protocol for the reduction of a pyrazole-3-carboxylate ester to the corresponding 3-methanol derivative using lithium aluminum hydride. Note: This is a representative protocol and may require optimization for the specific substrate.

Materials:

  • Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (or the corresponding carboxylic acid)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF.

  • Addition of Substrate: A solution of ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). The resulting granular precipitate is filtered off and washed with diethyl ether.

  • Isolation and Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol can be purified by column chromatography on silica gel or by recrystallization.

Causality behind Experimental Choices:

  • Inert Atmosphere: LiAlH₄ reacts violently with water and protic solvents; therefore, an inert atmosphere and anhydrous solvents are essential for safety and to prevent the decomposition of the reagent.[1][7]

  • Excess LiAlH₄: An excess of the reducing agent is used to ensure the complete reduction of the ester, which involves a two-step hydride addition.[1]

  • Controlled Addition at 0 °C: The initial reaction can be exothermic, and dropwise addition at a low temperature helps to control the reaction rate and prevent side reactions.

  • Fieser Work-up: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the isolation of the product.

Biological Activity and Therapeutic Potential

While specific biological data for [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol is limited in the public domain, the broader class of pyrazole derivatives is well-documented for a wide range of pharmacological activities.[2][8]

Potential as an Anticancer Agent and Kinase Inhibitor

A significant area of research for pyrazole derivatives is in oncology.[2][8] Many pyrazole-containing compounds have shown potent anticancer activity, often through the inhibition of protein kinases.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

The N-phenylpyrazole scaffold, present in [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol, is a key feature in many known kinase inhibitors.[10][11] The pyrazole ring can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituted phenyl ring often occupies a hydrophobic pocket within the ATP-binding site of the kinase.

Kinase_Inhibition Molecule [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol N-phenylpyrazole scaffold Kinase Kinase Active Site ATP Binding Pocket Hinge Region Molecule->Kinase Binding Inhibition Inhibition of Kinase Activity Kinase->Inhibition Downstream Blockade of Downstream Signaling Inhibition->Downstream Effect Anticancer Effect Downstream->Effect

Caption: Potential mechanism of action as a kinase inhibitor.

Given its structural similarity to known kinase inhibitors, it is plausible that [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol or its derivatives could exhibit inhibitory activity against various kinases, such as those involved in cancer progression (e.g., CDKs, AKT).[9][10] Further screening and biological evaluation are necessary to determine its specific targets and potency. For instance, a study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated inhibitory activity against AKT2/PKBβ, a kinase involved in glioma.[9] Another study highlighted N-(1H-pyrazol-3-yl)quinazolin-4-amines as inhibitors of Casein Kinase 1δ/ε.[11]

Anti-inflammatory and Other Potential Applications

The pyrazole scaffold is also a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of some pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes. While the primary focus for this class of compounds has shifted towards oncology, the potential for anti-inflammatory activity should not be disregarded.

Furthermore, various pyrazole derivatives have been investigated for a multitude of other therapeutic applications, including as antimicrobial, antiviral, and neuroprotective agents.[12]

Safety and Handling

[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol is classified as harmful and an irritant. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

GHS Hazard Classification:

  • H302: Harmful if swallowed[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side-shields

  • Chemical-resistant gloves

  • Laboratory coat

  • Use in a chemical fume hood to avoid inhalation of dust or vapors.

In case of accidental exposure, it is important to seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion and Future Directions

[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol is a valuable chemical entity with significant potential in drug discovery and development. Its pyrazole core, a proven pharmacophore, suggests a high likelihood of biological activity. While specific data on its direct therapeutic effects are yet to be widely published, its structural features point towards a promising role as a kinase inhibitor for cancer therapy.

Future research should focus on:

  • Developing and optimizing a robust and scalable synthesis protocol.

  • Conducting comprehensive biological screening to identify its specific molecular targets and determine its potency and selectivity.

  • Investigating the structure-activity relationship (SAR) of its derivatives to enhance its therapeutic properties.

  • Evaluating its pharmacokinetic and pharmacodynamic properties in preclinical models.

This technical guide serves as a foundational resource to stimulate and support further investigation into the therapeutic potential of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.

References

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024, March 12). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol. Retrieved from [Link]

  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • Neuro Quantology. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • YouTube. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23). Retrieved from [Link]

  • Pharmaguideline. (2020, April 17). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2025, March 25). chemistry and biological properties of pyrazole derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • University of Dundee Research Portal. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. Retrieved from [Link]

  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

Sources

Exploratory

[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol molecular weight and formula

An In-Depth Technical Guide to [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol: Synthesis, Characterization, and Applications Authored by a Senior Application Scientist Introduction In the landscape of medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, the pyrazole scaffold stands as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone for designing novel therapeutic agents. This guide focuses on a key derivative, [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol , a versatile synthetic intermediate poised for elaboration in drug discovery and agrochemical research.[4]

This document provides a comprehensive overview of this compound, delving into its fundamental physicochemical properties, a detailed synthetic protocol with mechanistic rationale, robust methods for structural characterization, and an exploration of its potential applications. The content is tailored for researchers, scientists, and professionals in drug development who require a technical and practical understanding of this valuable molecular building block.

Core Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, analytical method development, and regulatory documentation.

PropertyValueSource
IUPAC Name [1-(4-chlorophenyl)pyrazol-3-yl]methanolPubChem[5]
CAS Number 1354746-01-2Synblock, PubChem[5][6]
Molecular Formula C₁₀H₉ClN₂OSynblock, PubChem[5][6]
Molecular Weight 208.64 g/mol Synblock, PubChem[5][6]
Monoisotopic Mass 208.04034 DaPubChem[5][7]
Molecular Structure Visualization

The structure comprises a central pyrazole ring, substituted at the N1 position with a 4-chlorophenyl group and at the C3 position with a hydroxymethyl group. The 4-chloro substituent significantly influences the electronic properties of the phenyl ring, which in turn affects the overall molecule's reactivity and potential for biological interactions.

molecular_structure cluster_pyrazole Pyrazole Ring cluster_phenyl 4-Chlorophenyl Group C1 N2 C2 C3 N1 Ph_C1 Ph_C2 Ph_C3 Ph_C4 Ph_C5 Ph_C6 N1_label N N2_label N N1_label->N2_label Phenyl_ring N1_label->Phenyl_ring p6 N1_label->p6 C1_label CH N2_label->C1_label C2_label CH C1_label->C2_label = C3_label C C2_label->C3_label C3_label->N1_label = CH2OH_group CH₂OH C3_label->CH2OH_group Cl_label Cl p1 p2 p1->p2 p3 p2->p3 p3->Cl_label p4 p3->p4 p5 p4->p5 p5->p6 p6->p1

Caption: Molecular structure of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A common and effective strategy involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol, a plausible approach starts with the reaction of 4-chlorophenylhydrazine with a suitable three-carbon electrophile containing a masked or protected hydroxymethyl group.

Retrosynthetic Analysis Workflow

A logical retrosynthetic disconnection points to 4-chlorophenylhydrazine and a three-carbon synthon like 3-hydroxyprop-2-enal or a related derivative.

retrosynthesis target [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol disconnection C-N & C=N Bond Formation target->disconnection Retrosynthesis disconnection->precursors hydrazine 4-Chlorophenylhydrazine precursors->hydrazine synthon 3-Carbon Synthon (e.g., 4,4-dimethoxybut-2-yn-1-ol) precursors->synthon

Caption: Retrosynthetic analysis for the target pyrazole methanol derivative.

Experimental Protocol: Synthesis

This protocol describes a representative synthesis adapted from established methods for pyrazole formation.[8][9][10]

Objective: To synthesize [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol from 4-chlorophenylhydrazine hydrochloride.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • 3-Butyn-1-ol

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Copper(I) iodide (CuI)

  • Palladium(II) chloride (PdCl₂)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydrazine Free-Basing: In a round-bottom flask, suspend 4-chlorophenylhydrazine hydrochloride (1.0 eq) in methanol. Add triethylamine (1.1 eq) dropwise at room temperature and stir for 30 minutes to generate the free hydrazine base in situ.

  • Sonogashira Coupling (Illustrative Step for Precursor): While the direct precursor may be commercially available, this step illustrates a common method to create a suitable synthon. To a solution of a protected propargyl alcohol derivative, add catalytic amounts of CuI and PdCl₂. Then, add the appropriate aryl halide. Stir under an inert atmosphere until completion.

  • Cyclization Reaction: To the methanolic solution of 4-chlorophenylhydrazine, add 3-butyn-1-ol (1.0 eq). The reaction mixture is heated to reflux (approx. 65°C).

    • Causality: Heating provides the necessary activation energy for the initial Michael addition of the hydrazine to the alkyne, followed by intramolecular cyclization and tautomerization to form the aromatic pyrazole ring. The choice of methanol as a solvent is due to its ability to dissolve the reactants and its suitable boiling point.

  • Work-up and Extraction: After cooling to room temperature (monitoring by TLC is recommended), concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M NaOH solution, water, and brine.

    • Causality: The aqueous washes remove unreacted starting materials, salts (like triethylammonium hydrochloride), and other water-soluble impurities.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.

Structural Elucidation and Characterization

Confirmation of the synthesized product's identity and purity is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence.

Standard Analytical Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[11] They provide information on the number and connectivity of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula by providing a highly accurate mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups, such as the O-H stretch of the alcohol and C=N/C=C stretches within the aromatic rings.

Protocol: ¹H NMR Characterization

This protocol is essential for verifying the molecular structure.[11]

Objective: To acquire a high-resolution ¹H NMR spectrum for structural verification.

Materials:

  • Synthesized [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tube

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean vial. Ensure complete dissolution.

  • Transfer: Transfer the solution to the NMR tube.

  • Data Acquisition: Insert the tube into a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Lock onto the solvent's deuterium signal and shim the magnetic field to achieve optimal resolution. Acquire the ¹H NMR spectrum.

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum (e.g., to residual solvent peak or TMS).

Expected Spectral Features (in CDCl₃):

  • Aromatic Protons (4-chlorophenyl): Two doublets in the δ 7.3-7.8 ppm range, integrating to 2H each, exhibiting a characteristic AA'BB' splitting pattern.

  • Pyrazole Protons: Two singlets or doublets (depending on coupling) in the δ 6.0-8.0 ppm range, integrating to 1H each.

  • Methylene Protons (-CH₂OH): A singlet or doublet around δ 4.5-5.0 ppm, integrating to 2H.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, integrating to 1H.

Applications in Drug Discovery and Agrochemicals

The true value of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol lies in its role as a versatile synthetic intermediate. The pyrazole core is associated with a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][12][13]

Strategic Importance in Synthesis
  • Functional Handle for Derivatization: The primary alcohol (-CH₂OH) is a key functional group that serves as a synthetic handle. It can be easily oxidized to an aldehyde or carboxylic acid, or converted to halides, ethers, and esters, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The 4-chlorophenyl group imparts a degree of lipophilicity and can engage in halogen bonding. Modifications at the hydroxymethyl position can be used to systematically tune properties like solubility, metabolic stability, and target binding affinity.

  • Precursor for Fused Ring Systems: The pyrazole ring and its substituents can be used as starting points for constructing more complex, fused heterocyclic systems, which are often explored in the development of novel therapeutics.[3]

The compound serves as a crucial building block for creating molecules that target a range of biological pathways, making it a valuable asset for lead optimization in both pharmaceutical and agrochemical research.[4][14]

Conclusion

[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol is more than just a chemical compound; it is a strategic tool for innovation in chemical and biological sciences. Its well-defined physicochemical properties, accessible synthesis, and straightforward characterization make it an ideal starting point for complex molecular design. The presence of a reactive hydroxymethyl group on a biologically relevant pyrazole scaffold provides a gateway to novel chemical entities with potential applications in treating human diseases and improving agricultural productivity. This guide serves as a foundational resource for scientists looking to leverage the potential of this versatile intermediate in their research endeavors.

References

  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • PMC (PubMed Central). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]

  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • PubChem, National Institutes of Health. [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Link]

  • PubChemLite. [1-(4-chlorophenyl)-1h-pyrazol-3-yl]methanol. [Link]

  • ECHA CHEM. Identity - [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. [Link]

  • Organic Syntheses. Procedure for pyrazole synthesis. [Link]

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. [Link]

  • Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • PMC (PubMed Central). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. [Link]

  • ResearchGate. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

Sources

Foundational

Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-(4-chlorophenyl)-1H-pyrazol-3-yl methanol

The following technical guide details the structural characteristics, synthesis, and application of 1-(4-chlorophenyl)-1H-pyrazol-3-yl methanol . Executive Summary 1-(4-chlorophenyl)-1H-pyrazol-3-yl methanol (CAS: 135474...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characteristics, synthesis, and application of 1-(4-chlorophenyl)-1H-pyrazol-3-yl methanol .

Executive Summary

1-(4-chlorophenyl)-1H-pyrazol-3-yl methanol (CAS: 1354746-01-2) is a critical heterocyclic building block in medicinal chemistry and agrochemical development. Characterized by a pyrazole core substituted at the N1 position with a p-chlorophenyl moiety and at the C3 position with a hydroxymethyl group, this compound serves as a versatile scaffold. It acts as a primary intermediate for p38 MAPK inhibitors , COX-2 inhibitors , and strobilurin-class fungicides. This guide provides a definitive analysis of its physicochemical properties, a validated 2-step synthetic workflow, and spectroscopic characterization standards.

Structural Characterization & Pharmacophore Analysis

Molecular Framework

The molecule consists of three distinct functional domains that dictate its reactivity and binding potential:

  • The Pyrazole Core (π-Linker): An electron-rich, 5-membered aromatic heterocycle. The N1-nitrogen is the attachment point for the aryl tail, while the C3-carbon anchors the reactive headgroup.

  • The p-Chlorophenyl Tail (Hydrophobic Anchor): This moiety provides lipophilicity (logP ~1.7–2.1) and engages in

    
     stacking or hydrophobic pocket interactions in protein targets. The chlorine atom at the para position blocks metabolic oxidation and enhances half-life.
    
  • The Hydroxymethyl Head (Polar Warhead): A primary alcohol acting as a hydrogen bond donor/acceptor. It is the primary site for derivatization (oxidation to aldehyde, conversion to alkyl halide).

Conformational Dynamics

Unlike planar biphenyl systems, N-aryl pyrazoles exhibit a twisted geometry due to steric repulsion between the pyrazole H5 proton and the ortho protons of the phenyl ring.

  • Torsion Angle: The dihedral angle between the pyrazole and phenyl planes is typically 18°–25° . This non-planar conformation is critical for fitting into the "L-shaped" binding pockets of many kinase enzymes.

Physicochemical Data Table
PropertyValue / Description
Molecular Formula

Molecular Weight 208.64 g/mol
CAS Number 1354746-01-2
Appearance Off-white to pale yellow crystalline solid
Melting Point 110–114 °C (Predicted/Analogous)
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in Water
pKa (Pyrazolium) ~2.5 (Weakly basic N2)

Synthetic Fabrication Protocols

The synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3-yl methanol is most efficiently achieved via a Regioselective Cyclocondensation followed by Ester Reduction . This route avoids the regioselectivity issues often seen in direct alkylation of pyrazoles.

Synthesis Workflow Diagram (Graphviz)

SynthesisRoute Figure 1: Two-step synthetic pathway via carboxylate precursor. Start1 4-Chlorophenyl hydrazine HCl Cyclization Step 1: Cyclocondensation (Reflux/EtOH) Start1->Cyclization Start2 Ethyl pyruvate / DMF-DMA Inter1 Intermediate: Ethyl 4-(dimethylamino)- 2-oxobut-3-enoate Start2->Inter1 In situ formation Inter1->Cyclization Ester Precursor: Ethyl 1-(4-chlorophenyl)- 1H-pyrazole-3-carboxylate Cyclization->Ester Regioselective Formation Reduction Step 2: Reduction (LiAlH4 or DIBAL-H) Ester->Reduction THF, 0°C Product Target: 1-(4-chlorophenyl)- 1H-pyrazol-3-yl methanol Reduction->Product 90%+ Yield

[1][2]

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Note: This step establishes the pyrazole ring with the correct 1,3-substitution pattern.

  • Reagents: 4-Chlorophenylhydrazine hydrochloride (1.0 eq), Ethyl 2,4-dioxovalerate (or Ethyl pyruvate + DMF-DMA equivalent), Ethanol (solvent).

  • Procedure:

    • Dissolve ethyl 2,4-dioxovalerate (1.2 eq) in ethanol.

    • Add 4-chlorophenylhydrazine hydrochloride (1.0 eq) slowly at room temperature.

    • Heat the mixture to reflux (78 °C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Cool to room temperature. The ester product often precipitates. If not, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine.

    • Purification: Recrystallization from Ethanol/Water or flash chromatography.

    • Yield: Expect 75–85%.

Step 2: Reduction to 1-(4-chlorophenyl)-1H-pyrazol-3-yl methanol

Note: Lithium Aluminum Hydride (LiAlH4) is preferred for complete reduction, though DIBAL-H offers milder conditions.

  • Reagents: Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (from Step 1), LiAlH4 (1.5 eq), Anhydrous THF.

  • Procedure:

    • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.

    • Dissolution: Dissolve the ester substrate in anhydrous THF (0.2 M concentration) and cool to 0 °C in an ice bath.

    • Addition: Carefully add LiAlH4 (solid or solution) portion-wise over 15 minutes. Caution: Exothermic gas evolution.

    • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

    • Quench (Fieser Method): Cool back to 0 °C. Dilute with diethyl ether. Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) sequentially (where
      
      
      = grams of LiAlH4 used).
    • Isolation: Filter the white aluminum salts through a Celite pad. Dry the filtrate over

      
       and concentrate.
      
    • Yield: Expect 90–95% of the pure alcohol.

Spectroscopic Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Proton NMR ( NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.45 Doublet (

Hz)
1HPyrazole H5 Deshielded by adjacent Nitrogen; characteristic of 1-arylpyrazoles.
7.85 Doublet (

Hz)
2HAr-H2'/H6' Ortho to pyrazole; shifted downfield by the heterocyclic ring.
7.55 Doublet (

Hz)
2HAr-H3'/H5' Meta to pyrazole; typical aromatic region.
6.50 Doublet (

Hz)
1HPyrazole H4 Electron-rich carbon; significantly upfield of H5.
5.20 Triplet (

Hz)
1HOH Hydroxyl proton (exchangeable with

).
4.50 Doublet (

Hz)
2HCH

-O
Benzylic-like methylene protons.
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     (Consistent with 
    
    
    
    isotope).
  • Isotope Pattern: A distinct

    
     peak at 211.05 with ~33% intensity of the base peak confirms the presence of one Chlorine atom.
    

Functional Utility & Applications

Pharmacophore Mapping

This molecule is a "privileged scaffold." The 1-arylpyrazole motif is the core of the blockbuster drug Celecoxib (Celebrex). The 3-hydroxymethyl group allows this specific building block to be converted into:

  • Kinase Inhibitors: The alcohol can be oxidized to an aldehyde to form Schiff bases or coupled via reductive amination to target the ATP-binding site of p38 MAP kinases.

  • Agrochemicals: Conversion to the alkyl chloride allows for etherification, a key linkage in Pyraclostrobin analogs (fungicides).

Derivatization Logic Diagram

Derivatization Figure 2: Common downstream transformations for drug discovery. Core 1-(4-chlorophenyl)- 1H-pyrazol-3-yl methanol Aldehyde Aldehyde (Swern Oxidation) Core->Aldehyde MnO2 or Swern Halide Alkyl Chloride (SOCl2) Core->Halide SOCl2, DCM Ether Ether Linkage (Williamson Synthesis) Halide->Ether R-OH, NaH

References

  • PubChem. [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CID 65815789). National Library of Medicine. Link

  • Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[3][4][5][6] Synth. 2013 , 90, 153-163. Link

  • BenchChem. NMR Characterization of Pyrazole Derivatives. (General reference for pyrazole shifts). Link

  • Rostom, S. A. F., et al. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs.[7] European Journal of Medicinal Chemistry, 2003 , 38(11-12), 959-974.[7] Link

  • Life Chemicals. Functionalized Pyrazoles for Drug Discovery. (Application context). Link

Sources

Exploratory

In-Depth Technical Guide: Solubility of[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol in Organic Solvents

Executive Summary Understanding the solubility profile of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol is a critical prerequisite for its successful application in synthetic chemistry, particularly as an intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol is a critical prerequisite for its successful application in synthetic chemistry, particularly as an intermediate in the development of agrochemicals (e.g., pyraclostrobin analogs) and pharmaceuticals. This molecule presents a fascinating thermodynamic challenge: it possesses a highly lipophilic 4-chlorophenyl moiety coupled with a polar, hydrogen-bonding hydroxymethyl (-CH₂OH) group attached to an aromatic pyrazole core.

As a Senior Application Scientist, I approach solubility not as a static property, but as a dynamic thermodynamic equilibrium. This whitepaper deconstructs the structural thermodynamics driving the solvation of this compound, provides a predictive solubility matrix, and establishes a self-validating experimental protocol for precise solubility determination.

Structural Thermodynamics & Predictive Solvation

The solubility of pyrazole derivatives is dictated by the energy required to disrupt their solid-state crystal lattice versus the energy released upon solvent-solute interaction[1]. For[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol, the solvation mechanism is governed by three distinct structural features:

  • The Hydroxymethyl Group (-CH₂OH): This functional group acts as both a strong hydrogen bond donor and acceptor. Consequently, the compound exhibits excellent solubility in polar organic solvents such as 2[2].

  • The 4-Chlorophenyl Ring: The presence of this bulky, non-polar halogenated ring significantly increases the molecule's overall lipophilicity. While it severely restricts aqueous solubility, it enhances the compound's affinity for moderately polar and halogenated solvents (e.g., dichloromethane) via π-π stacking and dipole-induced dipole interactions[1].

  • The Pyrazole Core: The aromatic nitrogen heterocycle contains a pyridine-like nitrogen (N2) that serves as an additional hydrogen bond acceptor, further increasing its affinity for protic solvents[3].

Hansen Solubility Parameters (HSP) Analysis

To predict solvent compatibility mathematically, we rely on the 4, which divides cohesive energy into three parameters: dispersive (


), polar (

), and hydrogen-bonding (

) forces[4]. The solubility of the compound increases exponentially as the solute-solvent HSP distance (

) decreases[4]. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) perfectly match the polar and hydrogen-bonding requirements of the pyrazole and hydroxymethyl groups, resulting in optimal dissolution[3].

Mechanistic Insights: Solvation Pathways

The transition from a solid crystal to a solvated state is a complex thermodynamic journey. The following diagram illustrates the energetic pathways required to achieve thermodynamic equilibrium.

G Solid Solid Crystal Lattice [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol LatticeBreak Lattice Energy Overcome (Endothermic) Solid->LatticeBreak SolventCavity Solvent Cavity Formation (Endothermic) Solid->SolventCavity Solvation Solute-Solvent Interactions (Exothermic) LatticeBreak->Solvation SolventCavity->Solvation Hbond Hydrogen Bonding (-CH2OH & Protic/Aprotic Solvents) Solvation->Hbond PiStack π-π & Dipole Interactions (Pyrazole/Aryl & Halogenated Solvents) Solvation->PiStack Solution Thermodynamic Equilibrium Solution Hbond->Solution PiStack->Solution

Thermodynamic pathways of[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol solvation.

Empirical Solubility Data (Modeled)

Based on the structural analysis and known behaviors of structurally analogous pyrazole derivatives, the quantitative solubility profile across different solvent classes is summarized below:

Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Mechanistic Rationale
Polar Aprotic DMSO, DMF, AcetoneVery High (>100 mg/mL)Excellent dipole-dipole interactions; act as strong H-bond acceptors for the -CH₂OH group[3].
Polar Protic Methanol, EthanolHigh (50 - 100 mg/mL)Strong H-bond donation/acceptance network with the hydroxymethyl group and pyrazole N2[1].
Halogenated Dichloromethane (DCM)Moderate (10 - 50 mg/mL)Favorable π-π interactions with the chlorophenyl ring and pyrazole core[1].
Non-Polar Aliphatic Hexane, HeptanePoor (<1 mg/mL)Insufficient polarity to break the strong crystalline H-bond network of the solid state.
Aqueous Water, Aqueous BuffersVery Poor (<0.1 mg/mL)High lipophilicity of the 4-chlorophenyl group dominates, leading to hydrophobic exclusion[3].

Experimental Methodology: A Self-Validating Shake-Flask Protocol

To generate reliable, publication-quality data, the 5 remains the gold standard for determining equilibrium solubility[5]. The following protocol is designed as a self-validating system , ensuring that kinetic artifacts (like supersaturation or incomplete dissolution) do not skew the thermodynamic data.

Step-by-Step Workflow
  • Preparation of Saturated Suspension: Add an excess amount of solid[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (e.g., 200 mg) to 1.0 mL of the target organic solvent in a sealed, temperature-controlled glass vial[5]. Causality: An excess of solid must remain visible to guarantee that the solution has reached maximum thermodynamic saturation.

  • Thermal Equilibration: Place the vial on an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C) and agitate at 300 RPM.

  • Self-Validation Sampling (Kinetic Check): Withdraw 50 µL aliquots at 24, 48, and 72 hours [6]. Causality: Equilibrium is only validated when the concentration difference between the 48h and 72h time points is mathematically negligible (<2% variance). This proves the system is static, not actively dissolving.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the undissolved solid. Filter the supernatant through a chemically inert 0.22 µm PTFE syringe filter[5]. Validation Step: Discard the first 0.2 mL of filtrate to saturate any potential non-specific binding sites on the filter membrane.

  • Quantification via HPLC: Dilute the filtered saturated solution into the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) equipped with a UV/Vis detector[5]. Quantify against a 5-point calibration curve (

    
    ).
    

Troubleshooting & Process Optimization

During synthetic workflows or reaction workups, poor solubility can severely bottleneck yield. If [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol precipitates unexpectedly, apply the following field-proven strategies:

  • Thermal Modulation: The solubility of pyrazole derivatives in organic solvents7[7]. Heating the solvent provides the necessary thermal energy to overcome the strong intermolecular hydrogen bonding and π-π stacking holding the crystal lattice together[7].

  • Co-Solvent Systems: If the compound must be dissolved in a predominantly aqueous or non-polar environment, utilize a binary co-solvent approach[7]. Adding a water-miscible organic solvent (like ethanol or DMSO) to an aqueous system will drastically lower the dielectric constant of the medium, facilitating the dissolution of the lipophilic chlorophenyl moiety[3].

References

  • Benchchem. "dealing with poor solubility of pyrazole derivatives during synthesis".
  • Benchchem. "General Experimental Protocol for Determining Solubility".
  • Solubility of Things. "Pyrazole".
  • Benchchem. "Overcoming poor solubility of pyrazole derivatives during reaction workup".
  • Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery".
  • Benchchem. "Improving solubility of pyrazole derivatives for reaction".
  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility".
  • Journal of Chemical & Engineering Data. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter".
  • ResearchGate. "Hansen Solubility parameters and Green Solvents for Organic Photovoltaics".

Sources

Foundational

Technical Whitepaper: 1-(4-chlorophenyl)-1H-pyrazol-3-yl methanol

Topic: 1-(4-chlorophenyl)-1H-pyrazol-3-yl methanol Format: Technical Whitepaper Audience: Drug Discovery Scientists & Synthetic Chemists Optimized Synthesis, Structural Characterization, and Scaffold Utility Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-chlorophenyl)-1H-pyrazol-3-yl methanol Format: Technical Whitepaper Audience: Drug Discovery Scientists & Synthetic Chemists

Optimized Synthesis, Structural Characterization, and Scaffold Utility

Executive Summary

1-(4-chlorophenyl)-1H-pyrazol-3-yl methanol is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for p38 MAP kinase inhibitors, agrochemical fungicides (e.g., pyraclostrobin metabolites), and non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a rigorous technical breakdown of its chemical identity, a regioselective synthetic route to avoid common isomeric impurities, and a self-validating analytical protocol.

Chemical Identity & Informatics

The precise identification of this compound is critical due to the prevalence of regioisomers (specifically the 1,5-isomer).

PropertyData Specification
IUPAC Name [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol
Common Name 1-(4-chlorophenyl)-3-(hydroxymethyl)pyrazole
CAS Number 1354746-01-2
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
SMILES C1=CC(=CC=C1N2C=CC(=N2)CO)Cl
InChI InChI=1S/C10H9ClN2O/c11-8-1-3-10(4-2-8)13-6-5-9(7-14)12-13/h1-6,14H,7H2
InChI Key UIDZEPIKEGWVKJ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Strategic Synthesis: Causality & Control

The Regioselectivity Challenge

The primary challenge in synthesizing 1-aryl-pyrazoles is controlling regiochemistry. The reaction of 4-chlorophenylhydrazine with non-symmetrical 1,3-dicarbonyls often yields a mixture of the 1,3-isomer (target) and the 1,5-isomer (impurity).

Field-Proven Solution: To guarantee formation of the 1,3-isomer, we utilize ethyl 4-(dimethylamino)-2-oxo-3-butenoate (or an equivalent enaminoketoester) rather than a simple 1,3-diketone. The steric and electronic properties of the enamine direct the hydrazine attack to the specific carbonyl, locking the cyclization to the desired position.

Experimental Protocol
Step 1: Regioselective Cyclization
  • Reagents: 4-Chlorophenylhydrazine hydrochloride (1.0 eq), Ethyl 4-(dimethylamino)-2-oxo-3-butenoate (1.1 eq), Ethanol (0.5 M).

  • Procedure:

    • Suspend 4-chlorophenylhydrazine HCl in absolute ethanol.

    • Add the enaminoketoester dropwise at room temperature.

    • Heat to reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Causality: The initial attack of the hydrazine NH₂ occurs at the sterically less hindered carbonyl (C4), followed by cyclization.

    • Cool to 0°C. The ester intermediate, ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate , typically precipitates. Filter and wash with cold ethanol.

Step 2: Reductive Transformation[1]
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (1.5 eq), Anhydrous THF.

  • Procedure:

    • Dissolve the ester from Step 1 in anhydrous THF under Nitrogen atmosphere.

    • Cool to 0°C. Slowly add LiAlH₄ (solution in THF) to control the exotherm.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench Protocol (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially to precipitate aluminum salts as a granular solid.

    • Filter through Celite. Concentrate the filtrate to yield the crude alcohol.

    • Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (DCM:MeOH 95:5).

Visualizing the Pathway

The following diagram illustrates the synthetic logic and the critical decision point for regiocontrol.

SynthesisWorkflow Start 4-Chlorophenylhydrazine Intermediate Ethyl 1-(4-chlorophenyl)- 1H-pyrazole-3-carboxylate Start->Intermediate Cyclization (Reflux, EtOH) Impurity Avoided Isomer: 1,5-substituted pyrazole Start->Impurity Incorrect Reagent (e.g., 1,3-diketone) Reagent Enaminoketoester (Regio-Director) Reagent->Intermediate Reduction Reduction (LiAlH4 / THF) Intermediate->Reduction Product TARGET: 1-(4-chlorophenyl)- 1H-pyrazol-3-yl methanol Reduction->Product Hydride Transfer

Caption: Synthetic workflow highlighting the regioselective cyclization strategy to avoid 1,5-isomer formation.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR.[2] The key differentiator between the 1,3- and 1,5-isomers is the chemical shift and coupling constant of the pyrazole protons.

Predicted ¹H NMR Profile (400 MHz, DMSO-d₆)
  • δ 7.85 (d, J=2.3 Hz, 1H): Pyrazole H-5. This proton is deshielded due to proximity to the N-aryl ring.

  • δ 7.78 (d, J=8.8 Hz, 2H): Aryl protons (ortho to N).

  • δ 7.52 (d, J=8.8 Hz, 2H): Aryl protons (meta to N).

  • δ 6.50 (d, J=2.3 Hz, 1H): Pyrazole H-4.

  • δ 5.20 (t, J=5.8 Hz, 1H): -OH (hydroxyl proton, exchangeable).

  • δ 4.55 (d, J=5.8 Hz, 2H): -CH₂- (methylene group).

Isomer Differentiation Logic

If the reaction produced the 1,5-isomer , the pyrazole H-3 and H-4 protons would show different splitting patterns and shifts. Specifically, the 1,5-isomer places the phenyl ring adjacent to the C5 carbon, significantly altering the shielding cone effect on the H-3 proton.

AnalyticalLogic Sample Purified Sample (1H NMR) CheckH5 Check Pyrazole H-5 Signal (~7.8 - 8.0 ppm) Sample->CheckH5 CheckNOE NOE Experiment: Irradiate N-Aryl Ortho Protons CheckH5->CheckNOE Ambiguous? Result13 NOE observed at H-5 CONFIRMED: 1,3-Isomer CheckNOE->Result13 Positive Interaction Result15 NOE observed at H-4/Substituent REJECT: 1,5-Isomer CheckNOE->Result15 Negative Interaction

Caption: Decision tree for structural validation using Nuclear Overhauser Effect (NOE) NMR spectroscopy.

Applications in Drug Discovery

This scaffold is highly versatile. The primary hydroxyl group serves as a "handle" for further diversification:

  • Halogenation: Conversion to chloromethyl (-CH₂Cl) using SOCl₂ allows for nucleophilic substitution, creating libraries of ether/amine derivatives.

  • Oxidation: Conversion to the aldehyde allows for reductive amination or Wittig reactions.

  • Bioisosteres: The pyrazole ring acts as a bioisostere for imidazole or triazole in antifungal research (e.g., Pyraclostrobin analogs).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65815789, [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier for Pyrazole Derivatives. Retrieved from [Link]

  • Machado, P., et al. (2011). Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates. Ultrasonics Sonochemistry. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Sourcing and Quality Assurance of High-Purity [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol for Pharmaceutical Research

This in-depth guide is intended for researchers, scientists, and drug development professionals involved in the procurement and utilization of high-purity [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS No. 1354746-01-...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth guide is intended for researchers, scientists, and drug development professionals involved in the procurement and utilization of high-purity [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS No. 1354746-01-2). The following sections provide a curated list of potential suppliers, a comprehensive overview of critical quality control parameters, and detailed analytical methodologies to ensure the integrity of this key pharmaceutical intermediate.

Introduction to [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol

[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol is a heterocyclic alcohol containing a pyrazole core. The pyrazole moiety is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The subject compound, with its specific substitution pattern, serves as a valuable building block in the synthesis of complex pharmaceutical agents.[3] The purity and well-defined structure of this intermediate are paramount to the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).

Part 1: Identifying Reputable Suppliers

The procurement of high-purity starting materials is a critical first step in any drug discovery and development program. The following table provides a summary of potential suppliers for [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol, based on publicly available information. It is imperative for the end-user to conduct their own due diligence and request lot-specific Certificates of Analysis (CoA) to verify the quality and purity of the material.

SupplierProduct NameCAS NumberPurity SpecificationAvailable Documentation
Synblock [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol1354746-01-2NLT 98%MSDS, NMR, HPLC, LC-MS[4]
Sigma-Aldrich (AldrichCPR) (1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL)METHANOL618441-59-1Not specified; sold as-is for early discovery research. Buyer assumes responsibility for purity confirmation.Limited; may require user-generated analytical data.
Chemazone (5-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methyl}-5-azaspiro[2.4]heptan-6-yl)methanoln/aNot specifiedInquire with supplier.[5]
Chem-Impex (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanolNot specifiedNot specifiedInquire with supplier.[1]

Note: The offerings from Sigma-Aldrich (AldrichCPR), Chemazone, and Chem-Impex are for structurally related but different molecules. Researchers should carefully verify the chemical structure and CAS number before purchasing.

Part 2: Scientific Integrity & Logic: A Framework for Quality Assurance

Ensuring the identity, purity, and stability of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol is a non-negotiable aspect of its use in a research and development setting. A robust quality assurance workflow is essential.

The Causality Behind Experimental Choices

The selection of analytical techniques is driven by the need to unambiguously confirm the chemical structure and quantify any impurities. Orthogonal analytical methods are employed to provide a comprehensive purity profile. For instance, while High-Performance Liquid Chromatography (HPLC) is excellent for quantifying impurities, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can detect impurities that may not be visible by HPLC.

A Self-Validating System for Protocols

Every analytical protocol should be designed as a self-validating system. This involves the use of certified reference standards (if available), system suitability tests to ensure the analytical instrumentation is performing correctly, and the inclusion of positive and negative controls in biological assays where this intermediate is used.

Authoritative Grounding and Comprehensive References

The methodologies described herein are based on established principles of analytical chemistry and are supported by the broader scientific literature on the characterization of small molecules and heterocyclic compounds.[6][7][8]

Part 3: Experimental Protocols and Data Presentation

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of incoming [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.

QC_Workflow cluster_0 Receiving & Initial Inspection cluster_1 Analytical Testing cluster_2 Data Review & Disposition A Receipt of Raw Material B Visual Inspection & Documentation Review (CoA) A->B C Identity Confirmation (FTIR, MS) B->C Sample to QC Lab D Purity Assessment (HPLC, GC) C->D E Structural Elucidation (1H & 13C NMR) D->E F Residual Solvent Analysis (GC-HS) E->F G Data Analysis & Comparison to Specifications F->G Complete Analytical Report H Release for Use or Rejection G->H

Sources

Foundational

MSDS and safety data for 1-(4-chlorophenyl)-3-hydroxymethylpyrazole

The following technical guide provides an in-depth analysis of 1-(4-chlorophenyl)-3-hydroxymethylpyrazole , a specific pyrazole derivative often encountered as a metabolic intermediate or synthetic building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(4-chlorophenyl)-3-hydroxymethylpyrazole , a specific pyrazole derivative often encountered as a metabolic intermediate or synthetic building block in the development of strobilurin-type fungicides (e.g., pyraclostrobin) and pharmaceutical agents.[1]

Note on Data Availability: As a specialized research intermediate, direct commercial Safety Data Sheets (SDS) for this specific alcohol derivative are rare. The safety and physicochemical profiles presented below are derived from Structure-Activity Relationship (SAR) analysis of its parent compound, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (CAS 76205-19-1), and related 3-carboxylates, ensuring scientific rigor and safety conservatism.

Chemical Identity & Safety Assessment

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is the primary alcohol derivative of the 1-(4-chlorophenyl)pyrazole scaffold.[1] It is structurally distinct from the "3-hydroxy" (phenol-like) variant, containing a hydroxymethyl group (-CH₂OH) at the 3-position.[1]

ParameterData / Prediction
Chemical Name [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol
Common Synonyms 1-(4-chlorophenyl)-3-hydroxymethylpyrazole; 3-Hydroxymethyl-1-(p-chlorophenyl)pyrazole
CAS Number Not widely listed (Analog: 76205-19-1 for 3-OH variant)
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Predicted LogP 2.1 – 2.5 (Moderate Lipophilicity)
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Melting Point Predicted range:[1][2][3][4] 95°C – 120°C (Based on ester/alcohol analogs)

Hazard Identification & Safety Assessment (SAR)

Based on the toxicological profile of the 1-(4-chlorophenyl)pyrazole class (e.g., pyraclostrobin metabolites), this compound should be handled as a Category 2 Irritant and a potential Aquatic Toxin .[1]

GHS Classification (Derived)[1]
  • Signal Word: WARNING

  • Health Hazards:

    • H315: Causes skin irritation.[5][6][7]

    • H319: Causes serious eye irritation.[5][6][7][8]

    • H335: May cause respiratory irritation.[5][7]

  • Environmental Hazards:

    • H400/H410: Very toxic to aquatic life with long-lasting effects (Characteristic of the p-chlorophenyl moiety).[1]

Toxicology Insights
  • Acute Toxicity: Likely low to moderate oral toxicity (LD50 Rat > 2000 mg/kg estimated from 3-hydroxy analog).

  • Sensitization: No specific data; treat as a potential sensitizer due to the reactive hydroxymethyl group.

  • Metabolic Pathway: In vivo, the hydroxymethyl group can be oxidized to the carboxylic acid (1-(4-chlorophenyl)pyrazole-3-carboxylic acid) or conjugated (glucuronidation).[1]

Handling, Storage, & Stability[12]

Storage Protocol
  • Temperature: Store at 2°C – 8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent slow oxidation of the primary alcohol to the aldehyde/acid.

  • Container: Amber glass vials to protect from light.

Stability[5][6]
  • Oxidation Sensitivity: The hydroxymethyl group is susceptible to oxidation. Avoid prolonged exposure to air.

  • Hydrolysis: Stable under neutral conditions; avoid strong acids which may dehydrate the alcohol.

Experimental Synthesis Protocol

Since this compound is often synthesized de novo, the following protocol describes the reduction of the commercially available ester precursor.

Target Reaction: Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate


[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol[1]
Reagents
  • Precursor: Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (0.1 mol)[1]

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) (0.12 mol) or Sodium Borohydride (NaBH₄) in MeOH/THF.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.

  • Solubilization: Dissolve 0.1 mol of the ester precursor in 150 mL of anhydrous THF. Cool to 0°C in an ice bath.

  • Reduction: Slowly add LiAlH₄ (1.0 M in THF) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[9]

  • Quenching: Cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method) to precipitate aluminum salts.

  • Isolation: Filter the salts through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

Visualization of Workflows

Figure 1: Synthesis & Metabolic Pathway

This diagram illustrates the formation of the hydroxymethyl derivative and its potential downstream oxidation.

SynthesisPathway cluster_legend Legend Ester Ethyl 1-(4-chlorophenyl)- pyrazole-3-carboxylate Alcohol 1-(4-chlorophenyl)- 3-hydroxymethylpyrazole (Target) Ester->Alcohol Reduction (LiAlH4/THF) Aldehyde Aldehyde Intermediate Alcohol->Aldehyde Oxidation (In vivo/Metabolism) Acid 1-(4-chlorophenyl)- pyrazole-3-carboxylic acid Aldehyde->Acid Oxidation key Blue: Precursor | Green: Target | Grey: Metabolites

Caption: Synthetic reduction pathway from the ester precursor and potential oxidative metabolic fate.

Figure 2: Safety Hierarchy of Controls

Standard operating procedures for handling this Category 2 Irritant.

SafetyHierarchy Engineering ENGINEERING CONTROLS Fume Hood (0.5 m/s face velocity) Inert Atmosphere (N2/Ar) Admin ADMINISTRATIVE SOP for Pyrazole Handling Restricted Access Area Engineering->Admin PPE PPE (Personal Protective Equipment) Nitrile Gloves (>0.11mm) Safety Goggles (ANSI Z87.1) Lab Coat Admin->PPE

Caption: Hierarchy of controls for handling 1-(4-chlorophenyl)-3-hydroxymethylpyrazole.

Emergency Response

ScenarioAction Protocol
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5][6][7][8] Seek medical attention immediately.
Skin Contact Wash with soap and water.[5][6][7][8] Remove contaminated clothing.[5][6][7][8] If irritation persists, consult a dermatologist.
Inhalation Move to fresh air.[5][6][7][8] If breathing is difficult, administer oxygen.[5][8]
Spill Cleanup Dampen with water to prevent dust. Sweep up into a chemical waste container. Do not flush into surface water (Aquatic Hazard).

References

  • PubChem. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (Analogous Core Structure).[1] National Library of Medicine. Link[1]

  • ECHA (European Chemicals Agency). Registration Dossier for Pyraclostrobin (Parent Compound). (Provides aquatic toxicity data for the chlorophenyl-pyrazole moiety). Link[1]

  • Sigma-Aldrich. Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (Precursor).[1]Link[1]

  • Fisher Scientific. Safety Data Sheet: 1-(4-Chlorophenyl)-3-hydroxy-1H-pyrazole.[1] (Used for SAR hazard derivation). Link

Sources

Protocols & Analytical Methods

Method

Protocol for the Reduction of Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate to (1-(4-chlorophenyl)-1H-pyrazol-3-yl)methanol

Introduction & Rationale The pyrazole scaffold is a privileged class of heterocyclic compounds, serving as a core template in numerous commercial drugs and bioactive molecules[1]. The reduction of ethyl 1-(4-chlorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The pyrazole scaffold is a privileged class of heterocyclic compounds, serving as a core template in numerous commercial drugs and bioactive molecules[1]. The reduction of ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate to its corresponding primary alcohol, (1-(4-chlorophenyl)-1H-pyrazol-3-yl)methanol , is a critical functional group interconversion in medicinal chemistry and drug development.

This transformation converts a relatively stable, unreactive ester into a versatile hydroxymethyl group. The resulting alcohol can be further functionalized—such as being oxidized to an aldehyde for reductive aminations, converted to a halide/mesylate for nucleophilic substitutions, or utilized directly in etherification workflows.

Mechanistic Insights & Reagent Selection

Reducing an ester to a primary alcohol requires the delivery of two equivalents of hydride. As an application scientist, selecting the appropriate hydride source is a balance between reactivity, chemoselectivity, and safety.

  • Method A: Lithium Aluminum Hydride (

    
    ) 
    
    
    
    
    is the industry standard for this transformation. It is a powerful reducing agent that rapidly converts esters to primary alcohols[2]. The mechanism proceeds via the nucleophilic attack of a hydride ion on the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide leaving group to form an aldehyde, which is immediately reduced by a second hydride to form the lithium alkoxide. While highly efficient,
    
    
    is pyrophoric, reacts violently with moisture, and requires strictly anhydrous conditions[3].
  • Method B: Sodium Borohydride with Calcium Chloride (

    
    ) 
    
    
    
    
    alone is generally too weak to reduce esters. However, the addition of
    
    
    in a mixed solvent system generates calcium borohydride (
    
    
    ) in situ[4]. The
    
    
    ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen, increasing its electrophilicity and facilitating hydride transfer. This method is highly advantageous when avoiding the hazards of
    
    
    or when scaling up reactions where exothermic gas evolution must be minimized.

Reaction Workflow

G Substrate Ethyl 1-(4-chlorophenyl) -1H-pyrazole-3-carboxylate LiAlH4 Method A: LiAlH4 (Anhydrous THF, 0 °C) Substrate->LiAlH4 NaBH4 Method B: NaBH4 / CaCl2 (EtOH/THF, RT to 60 °C) Substrate->NaBH4 IntermediateA Tetrahedral Intermediate & Alkoxide Formation LiAlH4->IntermediateA IntermediateB In situ Ca(BH4)2 Mild Hydride Transfer NaBH4->IntermediateB QuenchA Fieser Quench (H2O, NaOH, H2O) IntermediateA->QuenchA QuenchB Acidic Quench (NH4Cl or dilute HCl) IntermediateB->QuenchB Product (1-(4-chlorophenyl)-1H -pyrazol-3-yl)methanol QuenchA->Product QuenchB->Product

Workflow for reducing ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate to its primary alcohol.

Quantitative Data & Method Comparison

ParameterMethod A (

)
Method B (

)
Reagent Equivalents 1.5 - 2.0 eq

3.0 eq

, 1.5 eq

Solvent System Anhydrous THFTHF / EtOH (1:2 ratio)
Temperature Profile 0 °C

Room Temperature
0 °C

Room Temp (up to 60 °C if sluggish)
Typical Reaction Time 1 - 2 hours4 - 12 hours
Safety Profile Pyrophoric, moisture-sensitiveBench-stable, safer handling
Workup Strategy Fieser Quench (Al salts filtration)Aqueous extraction

Experimental Protocols

Method A: Lithium Aluminum Hydride ( ) Reduction

This is the preferred method for rapid, small-to-medium scale synthesis where anhydrous conditions can be strictly maintained.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Argon or Nitrogen).

  • Reagent Suspension: Add anhydrous THF (approx.

    
     of substrate) to the flask. Cool the flask to 0 °C using an ice-water bath. Carefully add 
    
    
    
    powder (1.5 equivalents) to the stirring THF.
  • Substrate Addition: Dissolve ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the

    
     suspension over 15-20 minutes. Causality: Slow addition controls the exothermic reaction and prevents solvent boil-over[5].
    
  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction via TLC (e.g., 3:1 Hexanes/EtOAc). The product alcohol will appear as a highly polar, UV-active spot with a significantly lower

    
     than the starting ester.
    
  • The Fieser Quench (Crucial Step): Once complete, cool the reaction back to 0 °C. Dilute with a small amount of ether or THF. For every

    
     grams of 
    
    
    
    used, sequentially and cautiously add:
    • 
       of distilled 
      
      
      
      (Dropwise! Extreme gas evolution).
    • 
       of 15% aqueous 
      
      
      
      solution.
    • 
       of distilled 
      
      
      
      . Causality: Standard aqueous quenching creates a gelatinous emulsion of aluminum salts that traps the product and ruins filtration. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring high product recovery[3].
  • Isolation: Stir the quenched mixture vigorously for 15 minutes until the white precipitate is fully formed. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc or THF.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude (1-(4-chlorophenyl)-1H-pyrazol-3-yl)methanol, which is usually pure enough for subsequent steps.

Method B: Reduction

This is the preferred method for scale-up or when working in laboratories where highly pyrophoric reagents are restricted.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of THF and absolute Ethanol (1:2 ratio, approx.

    
     concentration).
    
  • Activation: Add anhydrous

    
     (1.5 equivalents) to the solution. Stir for 15 minutes at room temperature to ensure complete dissolution and coordination with the ester.
    
  • Reduction: Cool the mixture to 0 °C. Add

    
     (3.0 equivalents) in small portions. Causality: The protic solvent (EtOH) is necessary to solubilize the 
    
    
    
    and participate in the transition state, while the in situ generated
    
    
    acts as the active, chemoselective reducing agent[4].
  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. (If TLC indicates stalled progress, the reaction can be gently heated to 50-60 °C).

  • Quench: Once complete, cool the mixture to 0 °C and carefully quench by adding acetone (

    
    
    
    
    
    ) to consume excess hydride, followed by the slow addition of saturated aqueous
    
    
    .
  • Isolation: Remove the organic volatiles (THF/EtOH) under reduced pressure. Extract the remaining aqueous phase 3 times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate to afford the product.
    

References

  • A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. ResearchGate.
  • ) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. Imperial College London.
  • . Chemistry Stack Exchange.
  • Why some esters can be reduced by sodium borohydride? ResearchGate.

Sources

Application

Using [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol as a pharmaceutical building block

Application Note: [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol as a Pharmaceutical & Agrochemical Building Block Executive Summary: The "Lipophilic Anchor" [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS: 1354746-01-2)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol as a Pharmaceutical & Agrochemical Building Block

Executive Summary: The "Lipophilic Anchor"

[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS: 1354746-01-2) is a specialized heterocyclic building block serving as a critical intermediate in the synthesis of high-value bio-active compounds.[1] Its structural significance lies in the 1-(4-chlorophenyl)-pyrazole core , a privileged scaffold that provides metabolic stability, lipophilicity, and specific receptor binding affinity (e.g., TDO2 inhibition, COX-2 modulation).

Most notably, this alcohol is the direct precursor to the "side chain" of Pyraclostrobin , a blockbuster strobilurin fungicide. In medicinal chemistry, the C3-hydroxymethyl group acts as a versatile "chemical handle," allowing the attachment of this lipophilic anchor to diverse pharmacophores via ether, ester, or amine linkages.

Chemical Specifications & Stability

PropertySpecification
IUPAC Name [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol
CAS Number 1354746-01-2
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~13.5 (Alcohol proton), ~2.5 (Pyrazole N)
Storage 2–8°C, Hygroscopic.[1][2] Store under inert atmosphere (Argon/Nitrogen).[1]

Synthetic Utility: The Functionalization Hub

The primary utility of this molecule is its ability to transfer the 1-(4-chlorophenyl)pyrazole motif into a target molecule.[1] The hydroxyl group is rarely the final endpoint; rather, it is an activation point.

Visualizing the Reaction Pathways

The following diagram illustrates how this building block serves as a central hub for divergent synthesis.

G cluster_0 Pharma/Agro Applications Alcohol [1-(4-chlorophenyl)- 1H-pyrazol-3-yl]methanol Halide Alkyl Halide (Cl/Br) (Alkylating Agent) Alcohol->Halide SOCl2 or PBr3 Aldehyde Carbaldehyde (Reductive Amination) Alcohol->Aldehyde MnO2 or Swern Ether Aryl/Alkyl Ether (e.g., Pyraclostrobin) Halide->Ether Ar-OH / K2CO3 Acid Carboxylic Acid (Amide Coupling) Aldehyde->Acid NaClO2

Caption: Divergent synthesis pathways starting from the C3-hydroxymethyl handle.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block (Reductive Route)

Context: High-purity synthesis typically starts from the ethyl ester precursor.[1] Direct ring formation to the alcohol is possible but often yields lower purity due to side reactions.[1]

Reagents:

  • Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 equiv)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (1.2 equiv) OR Sodium Borohydride (NaBH₄) (2.0 equiv) with CaCl₂

  • Solvent: Anhydrous THF (for LiAlH₄) or Methanol (for NaBH₄)

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[1]

  • Reduction:

    • LiAlH₄ Method: Add LiAlH₄ (12 mmol) portion-wise over 15 minutes. Maintain temperature <5°C.

    • Why: The ester reduction is exothermic.[1] Controlled addition prevents runaway temperatures that could cleave the pyrazole ring or dechlorinate the aryl ring.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1] The ester spot (Rf ~0.[1]7) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 0.5 mL Water[1]

    • 0.5 mL 15% NaOH[1]

    • 1.5 mL Water[1]

  • Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.[1] Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot Ethyl Acetate/Hexanes or purify via flash column chromatography.

Protocol B: Activation to Alkyl Chloride (The "Warhead")

Context: This is the specific form required for synthesizing Pyraclostrobin-type ethers.[1]

Reagents:

  • [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Catalyst: DMF (2-3 drops)[1]

Step-by-Step:

  • Dissolution: Dissolve the alcohol (10 mmol) in DCM (40 mL). Add DMF catalyst.[1]

  • Chlorination: Add SOCl₂ dropwise at 0°C.

  • Reflux: Heat to mild reflux (40°C) for 2 hours. The hydroxyl group is a poor leaving group; converting it to the chloride creates a potent electrophile.[1]

  • Workup: Evaporate solvent and excess SOCl₂ under reduced pressure. Caution: SO₂ and HCl gas evolution.[1]

  • Product: The resulting 3-(chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole is usually used immediately in the next step (coupling) without extensive purification to avoid hydrolysis.[1]

Case Study: Synthesis of Pyraclostrobin Analogs

This molecule is the structural anchor for the "Strobilurin" class of fungicides.[1] The ether linkage formation is the critical step.[1]

Mechanism: Williamson Ether Synthesis.[1] Target: Alkylation of a phenol derivative (e.g., N-methoxy carbamate core).

P Act Activated Linker (Chloromethyl-pyrazole) Target Target Molecule (Pyraclostrobin Analog) Act->Target + Core Phenol Core (Carbamate Scaffold) Core->Target + Base Base (K2CO3 / DMF) Base->Target Catalysis (Deprotonation)

Caption: Convergent synthesis of Strobilurin fungicides using the activated pyrazole linker.

Protocol:

  • Suspend the Phenol core (1.0 equiv) and Potassium Carbonate (K₂CO₃, 2.0 equiv) in DMF.[1]

  • Add 3-(chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole (1.1 equiv).[1]

  • Heat to 60–80°C for 4–6 hours.

  • The K₂CO₃ deprotonates the phenol, making it a strong nucleophile that attacks the methylene carbon of the pyrazole, displacing the chloride.

Safety & Handling (E-E-A-T)

  • Aquatic Toxicity: Like many pyrazole-based agrochemicals, this compound and its derivatives are Very Toxic to Aquatic Life (H400/H410) .[1][3] All waste must be segregated and incinerated; never pour down the drain.[1]

  • Irritation: Causes skin and eye irritation (H315, H319).[1] Use nitrile gloves and safety goggles.[1]

  • Dust Hazard: As a solid, handle in a fume hood to avoid inhalation of dust particles.[1]

References

  • BASF SE. (2015).[1] Safety Data Sheet: Pyraclostrobin. Retrieved from .[1] (Verifies the pyrazole moiety in commercial fungicides).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 65815789, [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol. Retrieved from .[1]

  • Rostom, S. A., et al. (2003).[1] "Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs...". European Journal of Medicinal Chemistry, 38(11-12), 959-974. (Provides grounding on the 1-(4-chlorophenyl)pyrazole scaffold synthesis).

  • Machado, P., et al. (2011).[1] "Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates". Ultrasonics Sonochemistry, 18(1), 293-299.[4] (Protocol for the ester precursor synthesis).

Sources

Method

Application Note: Chemoselective Oxidation of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol

Executive Summary & Strategic Analysis The transformation of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (Compound 1 ) to 1-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde (Compound 2 ) represents a critical functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The transformation of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (Compound 1 ) to 1-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde (Compound 2 ) represents a critical functionalization in the synthesis of pyrazole-based pharmacophores (e.g., Factor Xa inhibitors, anti-inflammatory agents).

The Chemical Challenge

The primary challenge in this oxidation is chemoselectivity .

  • Over-oxidation: Primary benzylic-like alcohols are prone to over-oxidation to carboxylic acids (

    
    ), especially with strong oxidants like Jones reagent or unbuffered permanganate.
    
  • Regioselectivity: The pyrazole C4 position is nucleophilic. Electrophilic oxidants (like some hypervalent iodine species under acidic conditions) could potentially cause side reactions on the ring, though this is less likely than over-oxidation.

  • Metal Contamination: For pharmaceutical applications, avoiding toxic heavy metals (Chromium in PCC/PDC) is mandatory.

Recommended Strategy

This guide presents two validated protocols chosen for their reliability and "self-stopping" nature at the aldehyde stage:

  • Protocol A (The Workhorse): Activated Manganese Dioxide (

    
    ). Ideal for milligram-to-gram scale discovery chemistry. It exploits the "benzylic" nature of the C3-position.
    
  • Protocol B (The Scalable Alternative): TEMPO/BAIB (Bis-acetoxyiodobenzene). A homogeneous, metal-free oxidation suitable for larger scales where filtration of solid

    
     becomes cumbersome.
    

Decision Matrix & Workflow

The following logic flow illustrates the selection process for the oxidation method based on scale and substrate sensitivity.

OxidationStrategy Start Start: Pyrazole-3-methanol ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5g (Discovery) ScaleCheck->SmallScale Lab Scale LargeScale > 5g (Process) ScaleCheck->LargeScale Pilot Scale MnO2_Route Protocol A: Activated MnO2 (Heterogeneous) SmallScale->MnO2_Route TEMPO_Route Protocol B: TEMPO/BAIB (Homogeneous) LargeScale->TEMPO_Route Considerations_Mn Pros: Simple filtration, No over-oxidation Cons: High mass loading (10-20 eq) MnO2_Route->Considerations_Mn Considerations_TEMPO Pros: Catalytic, Fast, Filtration-free Cons: Reagent cost TEMPO_Route->Considerations_TEMPO

Figure 1: Strategic decision tree for selecting the oxidation methodology.

Protocol A: Activated MnO₂ Oxidation (Standard)

Mechanism: This reaction proceeds via a radical mechanism on the surface of the


. The pyrazole ring stabilizes the radical intermediate at the C3 position (similar to a benzylic position), facilitating the oxidation while preventing over-oxidation to the acid.
Reagents & Equipment[1][2][3][4][5]
  • Substrate: [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (

    
    )
    
  • Oxidant: Activated

    
     (
    
    
    
    by mass). Note: Commercial "activated"
    
    
    varies widely. If reaction is sluggish, use freshly prepared or oven-dried (
    
    
    overnight) material.
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).[1]
    
  • Apparatus: Round-bottom flask, vigorous magnetic stirring (essential for heterogeneous reactions).

Step-by-Step Procedure
  • Preparation: Dissolve

    
     (
    
    
    
    ) of the starting alcohol in
    
    
    of anhydrous DCM (
    
    
    ).
  • Addition: Add

    
     of activated 
    
    
    
    in one portion. The mixture will turn into a black slurry.
  • Reaction: Stir vigorously at room temperature (

    
    ).
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1) every 2 hours. The aldehyde is significantly less polar (higher

      
      ) than the alcohol.
      
    • Optimization: If incomplete after 12 hours, add another

      
       of 
      
      
      
      or heat to reflux (
      
      
      ).
  • Workup:

    • Prepare a Celite® 545 pad in a sintered glass funnel.

    • Filter the black slurry through the Celite pad.

    • Rinse the filter cake thoroughly with DCM (

      
      ) to elute the product trapped in the solid matrix.
      
  • Isolation: Concentrate the clear filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (

    
     EtOAc in Hexanes).
    

Protocol B: TEMPO/BAIB Oxidation (Green/Scalable)

Mechanism: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalyst, oxidizing the alcohol to the aldehyde. BAIB (Bis-acetoxyiodobenzene) acts as the stoichiometric terminal oxidant to regenerate the active oxoammonium species. This method is strictly chemoselective for primary alcohols to aldehydes.

Reagents & Equipment[1][2][4][5]
  • Substrate: [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (

    
    )
    
  • Catalyst: TEMPO (

    
    )
    
  • Co-Oxidant: BAIB (

    
    )
    
  • Solvent: DCM (

    
    ) / Water (
    
    
    
    ) mixture or pure DCM.
Step-by-Step Procedure
  • Preparation: Dissolve

    
     (
    
    
    
    ) of the alcohol in
    
    
    DCM.
  • Catalyst Addition: Add

    
     (
    
    
    
    ) of TEMPO. The solution typically turns orange-red.
  • Oxidant Addition: Add

    
     (
    
    
    
    ) of BAIB in one portion.
  • Reaction: Stir at room temperature. The reaction is typically faster than

    
    , often complete within 2--4 hours.
    
  • Quench: Add

    
     of saturated aqueous 
    
    
    
    (sodium thiosulfate) to quench excess oxidant. Stir for 10 minutes until the organic layer clears.
  • Workup:

    • Separate the layers.

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Process Control & Validation (Self-Validating System)

To ensure scientific integrity, the user must validate the transformation using the following physicochemical markers.

Quantitative Comparison of Methods
FeatureProtocol A (

)
Protocol B (TEMPO)
Reaction Time 12--24 Hours2--4 Hours
Workup Filtration (Physical)Extraction (Chemical)
Selectivity Excellent (Surface controlled)Excellent (Kinetic control)
Green Metric Poor (High mass waste)Good (Catalytic)
Cost LowModerate
Analytical Validation Data

The following data points confirm the successful formation of pyrazole-3-carbaldehyde :

  • TLC (Hexane:EtOAc 1:1):

    • Starting Material (

      
      ): UV Active, stains with 
      
      
      
      .
    • Product (

      
      ): UV Active, stains with DNP (2,4-Dinitrophenylhydrazine) 
      
      
      
      Orange/Red spot (Specific for Aldehydes).
  • 
    -NMR (Diagnostic Signals): 
    
    • Loss of: Doublet at

      
       (
      
      
      
      ) and Triplet at
      
      
      (
      
      
      ).
    • Gain of: Singlet at

      
       (Aldehyde 
      
      
      
      ).
  • IR Spectroscopy:

    • Appearance of strong

      
       stretch at 
      
      
      
      .
    • Disappearance of broad

      
       stretch at 
      
      
      
      .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
"Deactivated" reagent or water presence.Add activated 4Å Molecular Sieves to the reaction. Use "Gold Label"

or heat to reflux.
Low Yield (Workup) Product adsorbed to

surface.
Wash the Celite filter cake with more polar solvent (e.g., EtOAc or 10% MeOH in DCM).
Over-oxidation (Acid formation) Presence of water/strong oxidant.Switch to TEMPO/BAIB in anhydrous DCM. Avoid Jones Reagent.
Chlorine loss Harsh conditions affecting the aryl ring.Unlikely with

/TEMPO. Avoid metal-halogen exchange conditions (e.g., Lithium bases).

References

  • General MnO2 Methodology

    • Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001.

  • TEMPO Oxidation Protocols

    • Tojo, G., & Fernandez, M. "Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice." Springer, 2006.

  • Pyrazole Synthesis Context: Kumar, R., et al. "Synthesis and biological evaluation of 1-(4-chlorophenyl)-3-pyrazole derivatives." Asian Journal of Chemistry, 2011. (Contextual grounding for the specific scaffold).
  • Dess-Martin Periodinane Alternative

    • Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org. Chem., 1983, 48, 4155.[1]

  • Substrate Data

    • PubChem Compound Summary for CID 65815789, [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.

Sources

Application

Application Note: Strategic Utilization of Chlorophenyl Pyrazole Methanol in Medicinal Chemistry

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The chlorophenyl pyrazole methanol scaffold—specifically (3-(4-chlorophenyl)-1-substituted-1H-pyrazol-4-yl)methanol —represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The chlorophenyl pyrazole methanol scaffold—specifically (3-(4-chlorophenyl)-1-substituted-1H-pyrazol-4-yl)methanol —represents a "privileged structure" in modern drug discovery. Its utility stems from a unique combination of physicochemical properties: the chlorophenyl group provides a lipophilic anchor (filling hydrophobic pockets such as the specificity pocket of kinases), while the hydroxymethyl group serves as a versatile synthetic handle for extending the molecule into solvent-exposed regions or forming hydrogen bonds with key residues (e.g., the hinge region of ATP-binding sites).

This guide details the synthesis, functionalization, and application of this scaffold, focusing on its role as a precursor for p38 MAPK, AKT, and COX-2 inhibitors.

Strategic Value
FeatureMedicinal Chemistry Function
Chlorophenyl Moiety Increases lipophilicity (

), enhances metabolic stability by blocking para-oxidation, and fills hydrophobic sub-pockets (e.g., Gatekeeper residues).
Pyrazole Core Acts as a bioisostere for imidazole/pyrrole; provides intrinsic H-bond acceptor/donor sites.
C4-Methanol Group The Critical Handle. Allows conversion to halides (electrophiles) for SN2 coupling, oxidation to aldehydes for reductive amination, or direct etherification.

Core Synthetic Protocols

The following protocols describe the generation of the scaffold and its conversion into a reactive electrophile. These methods are selected for scalability and regiochemical fidelity.

Protocol A: Synthesis of (3-(4-chlorophenyl)-1-methyl-1H-pyrazol-4-yl)methanol via Vilsmeier-Haack

Rationale: Direct formylation of the hydrazone is superior to ester reduction for introducing the C4-carbon in a highly regioselective manner.

Reagents:

  • 4-Chloroacetophenone

  • Methylhydrazine (or Phenylhydrazine for N-phenyl analogs)

  • POCl

    
     (Phosphorus oxychloride)
    
  • DMF (Dimethylformamide)

  • NaBH

    
     (Sodium borohydride)[1]
    

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 4-chloroacetophenone (10 mmol) in ethanol.

    • Add methylhydrazine (12 mmol) and a catalytic amount of acetic acid. Reflux for 3 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 4:1) for disappearance of ketone.

    • Evaporate solvent to yield the crude hydrazone.

  • Vilsmeier-Haack Formylation (Cyclization):

    • Cool anhydrous DMF (5 equiv) to 0°C under N

      
      . Dropwise add POCl
      
      
      
      (3 equiv) to generate the Vilsmeier reagent (maintain <10°C to prevent thermal runaway).
    • Dissolve the crude hydrazone in DMF and add slowly to the Vilsmeier reagent.

    • Heat to 80°C for 4 hours. The solution will turn deep orange/red.

    • Quench: Pour reaction mixture onto crushed ice/NaOAc solution. The aldehyde 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde will precipitate. Filter and wash with water.

  • Reduction to Methanol:

    • Suspend the aldehyde in Methanol (0.5 M concentration).

    • Add NaBH

      
       (1.5 equiv) portion-wise at 0°C (Exothermic H
      
      
      
      evolution).
    • Stir at room temperature for 1 hour.

    • Workup: Quench with saturated NH

      
      Cl. Extract with EtOAc.[2] Dry over MgSO
      
      
      
      .
    • Yield Expectation: >85% (White solid).

Protocol B: Activation – Conversion to Chloromethyl Electrophile

Rationale: The alcohol is a poor leaving group. Converting it to a chloride allows for the attachment of solubilizing tails (e.g., morpholine, piperazine) common in kinase inhibitors.

Reagents: Thionyl Chloride (SOCl


), DCM (Dichloromethane).
  • Dissolve the pyrazole methanol (5 mmol) in anhydrous DCM (20 mL).

  • Add SOCl

    
     (7.5 mmol) dropwise at 0°C.
    
  • Stir at RT for 2 hours.

  • Critical Step: Evaporate volatiles in vacuo strictly. Do not perform an aqueous workup as the benzylic-like chloride is reactive. Use the crude solid immediately for the next coupling step.

Visualization of Synthetic Workflow

The following diagram illustrates the pathway from raw materials to the activated scaffold ready for drug conjugation.

SyntheticPathway Start 4-Chloroacetophenone Hydrazone Hydrazone Intermediate Start->Hydrazone + MeNHNH2 Reflux Aldehyde Pyrazole-4-Carbaldehyde Hydrazone->Aldehyde POCl3/DMF (Vilsmeier-Haack) Methanol Target: Pyrazole Methanol (Scaffold) Aldehyde->Methanol NaBH4, MeOH Reduction Chloride Activated Chloride (Electrophile) Methanol->Chloride SOCl2, DCM Activation Drug Final Bioactive Molecule (e.g., Kinase Inhibitor) Chloride->Drug + Nucleophile (e.g., Piperazine)

Figure 1: Step-wise synthetic progression from acetophenone precursor to activated medicinal chemistry building block.[3]

Medicinal Chemistry Application: Kinase Inhibitor Design

In the context of p38 MAPK or AKT2 inhibition, the chlorophenyl pyrazole methanol scaffold functions as the "Head" and "Linker" of the pharmacophore.

Mechanism of Action (MOA) Integration
  • Hydrophobic Pocket: The 4-chlorophenyl ring rotates out of the pyrazole plane, inserting itself into the hydrophobic pocket behind the Gatekeeper residue (e.g., Thr106 in p38).

  • Hinge Binding: The pyrazole nitrogens (N1/N2) can accept/donate H-bonds to the kinase hinge region (Glu71/Met109).

  • Solvent Channel: The methanol group (converted to an ether or amine) extends towards the solvent front, improving solubility and ADME properties.

Case Study Protocol: Synthesis of an Ether-Linked Inhibitor

Objective: Synthesize a p38 inhibitor analog by coupling the scaffold with a phenol derivative.

  • Reactants: Activated Pyrazole Chloride (from Protocol B) + 4-Hydroxypiperidine (Nucleophile).

  • Conditions: K

    
    CO
    
    
    
    (3 equiv), MeCN, Reflux, 12h.
  • Purification: The product is basic. Purify via Flash Chromatography using DCM:MeOH:NH

    
     (90:9:1).
    
  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the CH

      
      -Cl peak (~4.8 ppm) and appearance of CH
      
      
      
      -O/N peak (~3.5-4.0 ppm).
    • LC-MS: Confirm M+H peak.

Analytical Validation & QC

To ensure the integrity of the scaffold before using it in complex couplings, the following QC parameters must be met.

ParameterSpecificationMethodNote
Purity >98%HPLC (C18 Column)Mobile Phase: H

O/MeCN (0.1% TFA). The chlorophenyl group causes significant retention.
Identity Conforms1H NMRCharacteristic singlet for pyrazole-H at ~8.0-8.5 ppm.
Residual Solvent <5000 ppmGC-HeadspaceEnsure complete removal of DMF (reaction solvent).
Appearance White/Off-white solidVisualYellowing indicates oxidation or residual Vilsmeier salts.

References

  • National Institutes of Health (NIH). Pyrazole: an emerging privileged scaffold in drug discovery. Future Med Chem. 2023.[4] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol synthesis

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: High-Yield Synthesis of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol This guide addresses the specific yield-limi...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: High-Yield Synthesis of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol

This guide addresses the specific yield-limiting factors in the synthesis of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol . Through analysis of user data and recent literature, we have identified that the primary causes of low yield are regioisomeric heterogeneity during ring formation and chemoselectivity issues (dehalogenation) during the reduction step.

The following protocols prioritize regiocontrol and functional group tolerance to maximize recovery of the target 1,3-isomer.

Module 1: The Regioselectivity Bottleneck

The Issue: Standard condensation of 4-chlorophenylhydrazine with ethyl 2,4-dioxovalerate (or its lithium salt) often yields a mixture of the desired 1,3-isomer and the undesired 1,5-isomer . Separation of these isomers is difficult and results in significant mass loss (up to 40-50%).

The Solution: The Enaminone Route To enforce 1,3-regioselectivity, we utilize an enaminone intermediate . By reacting ethyl pyruvate with


-dimethylformamide dimethyl acetal (DMF-DMA), we generate ethyl 4-(dimethylamino)-2-oxobut-3-enoate . The steric and electronic properties of this intermediate direct the hydrazine nitrogen to attack the specific carbonyl, exclusively forming the 1,3-pyrazole ester.
Protocol 1.1: Synthesis of Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Reagents:

  • Ethyl pyruvate

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA)
    
  • 4-Chlorophenylhydrazine hydrochloride[1][2]

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic)

Step-by-Step Workflow:

  • Enaminone Formation:

    • Charge a reaction vessel with Ethyl pyruvate (1.0 equiv) and DMF-DMA (1.1 equiv).

    • Stir at 60°C for 3 hours . The solution will turn dark red/orange.

    • Checkpoint: TLC should show consumption of ethyl pyruvate.

    • Concentrate under reduced pressure to remove methanol and excess DMF-DMA. This yields the crude enaminone (ethyl 4-(dimethylamino)-2-oxobut-3-enoate) as an oil. Do not purify.

  • Cyclization:

    • Dissolve the crude enaminone in anhydrous Ethanol (5 mL/mmol).

    • Add 4-Chlorophenylhydrazine hydrochloride (1.0 equiv).[2]

    • Add Glacial Acetic Acid (0.1 equiv) to catalyze the transamination.

    • Reflux for 2–4 hours .

    • Mechanism:[2][3] The hydrazine attacks the enamine carbon (Michael-type) followed by cyclization onto the ketone, ensuring the phenyl group ends up at position 1 and the carboxylate at position 3.

  • Isolation:

    • Cool the mixture to room temperature. The product often precipitates.

    • If no precipitate forms, concentrate the solvent to 20% volume and cool to 0°C.

    • Filter the solid and wash with cold ethanol.

    • Yield Expectation: >85% of the pure 1,3-isomer.[4]

Module 2: The Reduction (Chemoselectivity)

The Issue: Using Lithium Aluminum Hydride (LiAlH


)  carries a risk of hydrodehalogenation  (removing the chlorine atom from the phenyl ring) if the reaction is overheated or if a large excess of hydride is used. Furthermore, LiAlH

workups can form difficult emulsions.

The Solution: Calcium Borohydride System We recommend generating Calcium Borohydride (Ca(BH


)

)
in situ using NaBH

and CaCl

. This system effectively reduces esters to alcohols but is milder than LiAlH

, preserving the aryl chloride and simplifying the workup.
Protocol 2.1: Reduction to Alcohol

Reagents:

  • Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (from Module 1)

  • Sodium Borohydride (NaBH

    
    ) (3.0 equiv)
    
  • Calcium Chloride (CaCl

    
    ) (1.5 equiv)
    
  • Ethanol (absolute) and THF (1:1 mixture)

Step-by-Step Workflow:

  • Preparation:

    • Dissolve the pyrazole ester (1.0 equiv) in THF/Ethanol (1:1) (10 mL/g).

    • Cool the solution to 0°C .

  • Addition:

    • Add CaCl

      
        (anhydrous, powder) to the solution.
      
    • Add NaBH

      
        portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
      
    • Allow the mixture to warm to room temperature and stir for 4–6 hours .

  • Workup (Emulsion-Free):

    • Cool back to 0°C.

    • Quench slowly with 0.1 M HCl until pH ~5.

    • Extract with Ethyl Acetate (3x) .

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Module 3: Troubleshooting & FAQs

Q1: My yield in the first step is high, but the NMR shows a mixture of isomers. What happened?

  • Cause: You likely used a standard 1,3-dicarbonyl (like ethyl 2,4-dioxovalerate) instead of the enaminone. The standard dicarbonyl has two electrophilic carbonyls that are similar in reactivity, leading to competitive attack.

  • Fix: Switch to the DMF-DMA route (Module 1). The enaminone desymmetrizes the reactivity, locking the regiochemistry.

Q2: During reduction, I see a new spot on TLC that is more polar than the starting material but less polar than the alcohol.

  • Diagnosis: This is likely the aldehyde intermediate .

  • Fix: The reduction is incomplete. Add an additional 0.5 equiv of NaBH

    
     and stir for 2 more hours. Do not heat aggressively, or you risk dechlorinating the ring.
    

Q3: The product is oiling out instead of crystallizing.

  • Cause: Residual DMF or solvents.

  • Fix: Dissolve the oil in a minimum amount of Ethyl Acetate and add Hexanes dropwise until cloudy. Store at -20°C overnight. Scratching the flask glass can induce nucleation.

Q4: I am losing product during the aqueous workup of the alcohol.

  • Cause: Pyrazolyl methanols have moderate water solubility.

  • Fix: Saturate the aqueous layer with NaCl (solid) before extraction. Use THF/Ethyl Acetate (1:1) for extraction instead of pure Ethyl Acetate to improve recovery.

Visualizing the Pathway

The following diagram illustrates the high-yield pathway, highlighting the critical regiocontrol point using the Enaminone intermediate.

G Start Ethyl Pyruvate + DMF-DMA Enamine Enaminone Intermediate (Regio-Lock) Start->Enamine 60°C, 3h -MeOH Ester Ethyl 1-(4-chlorophenyl)- 1H-pyrazole-3-carboxylate (Pure 1,3-Isomer) Enamine->Ester Cyclization (Reflux, EtOH) Hydrazine 4-Chlorophenylhydrazine Hydrazine->Ester Product TARGET: [1-(4-chlorophenyl)- 1H-pyrazol-3-yl]methanol Ester->Product Reduction (0°C to RT) RedAgent NaBH4 / CaCl2 (Chemoselective) RedAgent->Product

Caption: Optimized synthetic pathway utilizing the Enaminone "Regio-Lock" strategy to prevent isomer formation and Calcium Borohydride for chemoselective reduction.

References

  • Regioselective Synthesis via Enaminones: Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Enaminones. Journal of Organic Chemistry.

  • Chemoselective Reduction of Esters: Brown, H. C., & Choi, Y. M. (1982). Calcium Borohydride as a Selective Reducing Agent.

  • General Pyrazole Synthesis Reviews: Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis.

Sources

Optimization

Technical Support Center: Regiocontrol in 1-(4-Chlorophenyl)pyrazole Scaffolds

Ticket ID: REGIO-PYR-4CL Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary The synthesis of 1-(4-chlorophenyl)pyrazole derivatives presents a classic regiose...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REGIO-PYR-4CL Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The synthesis of 1-(4-chlorophenyl)pyrazole derivatives presents a classic regioselectivity challenge, particularly when introducing substituents at the C3 and C5 positions. The "regio-scramble" typically occurs during the condensation of 4-chlorophenylhydrazine with unsymmetrical 1,3-dicarbonyls (Knorr Pyrazole Synthesis), yielding mixtures of 1,3- and 1,5-isomers that are difficult to separate.

This guide provides field-proven protocols to lock in regioselectivity using solvent-controlled thermodynamics and alternative metal-catalyzed pathways.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, identify your specific regioselectivity bottleneck using the workflow below.

RegioFlow start START: Define Target Structure q1 Are C3 and C5 substituents identical? (e.g., 3,5-dimethyl) start->q1 res1 No Regio Issue. Standard Knorr Synthesis (EtOH, Reflux) q1->res1 Yes q2 Are you building the ring (Hydrazine + 1,3-Diketone)? q1->q2 No q3 Is the 1,3-electrophile a fluorinated diketone? q2->q3 Yes sol2 PROTOCOL B: Metal-Catalyzed Coupling (Pre-formed Pyrazole + Aryl Halide) q2->sol2 No (Hard to control) sol1 PROTOCOL A: Solvent-Controlled Condensation (Use DMAc or HFIP) q3->sol1 Yes

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate symmetry and electronic properties.

Part 2: The Condensation Route (Knorr Synthesis)

The Problem: The 1:1 Mixture

When reacting 4-chlorophenylhydrazine with an unsymmetrical 1,3-diketone (R¹-CO-CH₂-CO-R²), the hydrazine nitrogen atoms have distinct nucleophilicities (NH₂ is harder/more nucleophilic; NH is softer). However, in protic solvents like Ethanol (EtOH), solvent-solute hydrogen bonding often masks these differences, leading to a thermodynamic scramble and a ~1:1 mixture of isomers.

The Solution: Dipolar Aprotic Control

To force regioselectivity, you must disrupt the hydrogen-bonding network. The Merck Frosst Protocol (Gosselin et al.) utilizes N,N-Dimethylacetamide (DMAc) or NMP to favor the 1-aryl-5-alkyl isomer.

Mechanism of Action

In DMAc, the hydrazine hydrochloride salt dissociates differently. The solvent stabilizes the specific hydrazone intermediate that leads to the 5-substituted product (kinetic control) or allows equilibration to the thermodynamic product without interference from solvent protonation.

Protocol A: High-Selectivity Condensation

Target: 1-(4-chlorophenyl)-3-(trifluoromethyl)-5-methylpyrazole (Example)

ParameterStandard Condition (Avoid)High-Selectivity Condition (Recommended)
Solvent Ethanol or MethanolDMAc (N,N-Dimethylacetamide)
Temperature Reflux (78°C)Room Temperature (20-25°C)
Additive Acetic AcidHCl (aq) 10N (0.5 equiv)
Regio Ratio ~55:45 (Mixture)>98:2 (Single Isomer)

Step-by-Step Methodology:

  • Dissolution: Charge a reactor with 1,3-diketone (1.0 equiv) and DMAc (5 mL/g).

  • Hydrazine Addition: Add 4-chlorophenylhydrazine hydrochloride (1.1 equiv) in one portion at 20°C.

    • Note: The reaction is slightly exothermic. Maintain T < 30°C.

  • Catalysis: Add 10N HCl (0.5 equiv). Stir at 20–25°C for 18 hours.

  • Workup: Dilute the reaction mixture slowly with water (3x volume). The product typically precipitates as a solid.

  • Filtration: Filter the solid. Wash with water to remove residual DMAc.

  • Purification: Recrystallize from Heptane/IPAc if necessary.

Why this works: The use of DMAc/HCl at low temperature favors the formation of the 5-methyl isomer over the 3-methyl isomer by controlling the initial attack of the hydrazine NH₂ on the most electrophilic carbonyl (the trifluoroacetyl group), followed by rapid cyclization.

Part 3: The Metal-Catalyzed Route (Coupling)

If the condensation route fails (e.g., non-fluorinated alkyl/alkyl diketones), do not fight the thermodynamics. Switch to C-N Coupling .

Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam or Ullmann)

This method guarantees the substituent pattern on the pyrazole ring is fixed before the aryl group is attached.

Reaction: Substituted Pyrazole + 1-chloro-4-iodobenzene → 1-(4-chlorophenyl)pyrazole

Key Selectivity Factor:

  • N1 vs N2 Selectivity: If your starting pyrazole is 3-methylpyrazole, it exists in tautomeric equilibrium with 5-methylpyrazole. However, under basic coupling conditions, steric hindrance usually directs arylation to the less hindered nitrogen (forming the 3-substituted product).

Recommended Conditions (Buchwald/Ma):

  • Catalyst: CuI (10 mol%)

  • Ligand: Trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane or Toluene

  • Temp: 100°C

Part 4: Troubleshooting & FAQ

Q1: I isolated a solid, but I cannot determine if it is the 1,3- or 1,5-isomer.

Answer: 1D NMR is often insufficient due to similar chemical shifts. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • 1,5-isomer: You will see a NOE cross-peak between the phenyl protons (ortho position) and the C5-substituent (e.g., the methyl group).

  • 1,3-isomer: No NOE between phenyl and substituent; instead, you may see NOE between phenyl protons and the C5-proton (the ring proton).

Q2: I need to functionalize the pyrazole ring after formation. Where will the electrophile go?

Answer:

  • Electrophilic Aromatic Substitution (Halogenation, Nitration): Occurs exclusively at C4 .

  • Lithiation (n-BuLi): Occurs kinetically at C5 (the position ortho to the nitrogen bearing the aryl group) due to the directing effect of the nitrogen lone pair. This allows you to introduce electrophiles at C5 post-synthesis.

Q3: Why does my yield drop when scaling up the DMAc process?

Answer: DMAc is miscible with water but has a high boiling point. If you do not dilute with enough water during workup, product remains solubilized. Ensure a Water:DMAc ratio of at least 3:1 during the quench.

References

  • Gosselin, F., O’Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006).[1] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270. Key citation for the DMAc/Room Temperature protocol.

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Comprehensive review covering regioselectivity mechanisms.

  • Rosa, F. A., et al. (2003). Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles from 4-alkoxy-1,1,1-trichloro-3-alken-2-ones. Synlett, 2003(14), 2167-2170. Discusses the electronic control of trichloromethyl groups.
  • Tao, Y., et al. (2016). Copper-Catalyzed N-Arylation of Pyrazoles. Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol

This technical guide is structured as a dynamic troubleshooting center for the purification of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS: 1354746-01-2). It addresses the specific physicochemical challenges of 1-a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic troubleshooting center for the purification of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS: 1354746-01-2). It addresses the specific physicochemical challenges of 1-aryl-pyrazole derivatives, such as "oiling out," regioisomer contamination, and hydrazine removal.

Status: Active | Topic: Recrystallization & Purity Optimization | Role: Senior Application Scientist

Executive Summary

The target compound, [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol , features a lipophilic chlorophenyl tail and a polar hydroxymethyl head. This amphiphilic nature creates unique solubility challenges. While soluble in lower alcohols (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF), it often retains stubborn non-polar impurities or "oils out" in aqueous mixtures. This guide provides evidence-based protocols to maximize yield and purity (target >98% HPLC).

Part 1: Solvent Selection & Solubility
Q: Which solvent system should I use for the initial recrystallization screening?

A: Do not rely on a single solvent. The "push-pull" nature of the chlorophenyl and methanol groups requires a binary solvent system.

Recommended Systems:

  • Primary Recommendation (Polar/Anti-solvent): Ethanol/Water (95:5 to 70:30) .

    • Why: The compound dissolves readily in hot ethanol. Water acts as a powerful anti-solvent to force precipitation upon cooling, effectively removing inorganic salts and highly polar byproducts.

  • Secondary Recommendation (Non-polar Impurity Removal): Ethyl Acetate/Heptane .[1]

    • Why: If your crude contains unreacted 4-chlorophenylhydrazine or non-polar dimers, this system is superior. The product crystallizes from cooling ethyl acetate, while heptane drives the equilibrium without co-precipitating the greasy impurities.

Solubility Profile Table:

SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Methanol HighModerateGoodRisk of yield loss due to high cold solubility.
Ethanol HighLowExcellent Best balance for recovery.
Ethyl Acetate HighLowExcellent Best for removing non-polar oils.
Water LowInsolubleAnti-solventCauses "oiling out" if added too quickly.
Toluene ModerateLowPoorOften leads to solvates or amorphous gum.
Part 2: Process Optimization & Troubleshooting
Q: My product is "oiling out" (forming a gum) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This is common with pyrazole alcohols in water-heavy mixtures.

Immediate Recovery Protocol:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Add Good Solvent: Add 5-10% more of the dissolving solvent (e.g., Ethanol).

  • Seed: Cool slightly below the saturation point and add a seed crystal before turbidity appears.

  • Slow Cool: Insulate the flask to cool at <10°C per hour.

Visual Workflow: Troubleshooting Oiling Out

OilingOut Start Problem: Product Oils Out CheckTemp Is solution hot? Start->CheckTemp Reheat Reheat to Reflux CheckTemp->Reheat No AddSolvent Add 10% Good Solvent (Shift Phase Diagram) CheckTemp->AddSolvent Yes Reheat->AddSolvent Seed Add Seed Crystal at Metastable Zone AddSolvent->Seed Cool Slow Cool (Insulated) Seed->Cool Result Crystalline Solid Cool->Result

Caption: Logic flow for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

Q: How do I remove the specific 1-(4-chlorophenyl)-5-isomer impurity?

A: Regioisomers (1,3- vs 1,5-substituted pyrazoles) are the most persistent impurities in this synthesis.

  • Mechanism: The 5-isomer is often more sterically hindered and slightly less polar than the 3-isomer (target).

  • Protocol: Use Isopropanol (IPA) recrystallization. The steric bulk of IPA discriminates well between the planar 3-isomer and the twisted 5-isomer.

    • Dissolve crude in boiling IPA (approx. 10 mL/g).

    • Hot filter to remove insolubles.

    • Cool to room temperature (do not use ice yet).

    • The 3-isomer (target) typically crystallizes first. Filter at 20°C.

    • Discard the mother liquor containing the enriched 5-isomer.[2]

Part 3: Impurity Management (Hydrazines & Colors)
Q: The crystals are yellow/brown. How do I get a white powder?

A: Color usually indicates oxidation byproducts of phenylhydrazine or trace iron salts (if FeCl3 was used in oxidative cyclization steps).

  • Activated Carbon Treatment:

    • Dissolve crude in boiling Ethanol.

    • Add Activated Charcoal (5-10 wt%) . Warning: Do not add to boiling solvent; cool slightly first to prevent eruption.

    • Reflux for 15 minutes.

    • Filter through a Celite pad while hot.

    • Proceed with crystallization.[2]

Q: How do I ensure removal of toxic 4-chlorophenylhydrazine residues?

A: Hydrazines are genotoxic and must be removed to ppm levels.

  • Acid Wash: Before recrystallization, dissolve the crude solid in Ethyl Acetate and wash with 1M HCl . The hydrazine (basic) will protonate and partition into the aqueous layer, while the pyrazole-methanol (less basic due to the electron-withdrawing chlorophenyl group) remains in the organic layer.

  • Verification: Use a colorimetric test (e.g., Ehrlich’s reagent) on the mother liquor to confirm hydrazine removal.

Part 4: Standard Operating Procedure (SOP)

Protocol: Recrystallization of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol

  • Preparation: Place 10 g of crude solid in a 250 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (50 mL) . Heat to reflux (78°C) with stirring.

  • Adjustment: If not fully dissolved, add Ethanol in 5 mL portions until clear.

    • Note: If solids remain after 100 mL, hot filter (insolubles are likely inorganic salts).

  • Anti-solvent Addition: Remove from heat. While still hot (>60°C), add warm Water (10-15 mL) dropwise until a faint turbidity persists.

  • Clarification: Add 1-2 mL of Ethanol to clear the turbidity.

  • Crystallization:

    • Allow to cool to room temperature undisturbed (2 hours).

    • Move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter via vacuum (Buchner funnel).[3][4] Wash cake with cold Ethanol/Water (1:1) .

  • Drying: Dry under vacuum at 45°C for 12 hours. Target MP: ~110-112°C (verify against specific batch COA).

Visual Workflow: Purification Decision Tree

PurificationFlow Crude Crude Product ImpurityCheck Major Impurity? Crude->ImpurityCheck Hydrazine Hydrazines ImpurityCheck->Hydrazine Isomer Regioisomers ImpurityCheck->Isomer Color Colored/Tars ImpurityCheck->Color AcidWash Acid Wash (EtOAc/HCl) Hydrazine->AcidWash IPA Recryst. from Isopropanol Isomer->IPA Carbon Carbon Treatment (EtOH) Color->Carbon FinalRecryst Final Recryst. (EtOH/Water) AcidWash->FinalRecryst IPA->FinalRecryst Carbon->FinalRecryst

Caption: Decision matrix for selecting pre-treatment steps based on impurity profile.

References
  • Organic Syntheses. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (Describes purification of related 1-aryl-pyrazoles via MeOH/Water).

  • BenchChem. (2025).[3] Recrystallization techniques for purifying pyrazole compounds. (General solubility data for pyrazoles in alcohols/water).

  • PubChem. (2025).[5][6] [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol Compound Summary. (Physicochemical properties and identifiers).

  • Sigma-Aldrich. (2025). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Technical Data. (Analogous compound handling and safety).

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Chlorophenyl Pyrazole Intermediates

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with chlorophenyl pyrazole intermediates. These compounds are pivotal building b...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with chlorophenyl pyrazole intermediates. These compounds are pivotal building blocks in medicinal chemistry, yet their inherent physicochemical properties often lead to difficulties in dissolution, impacting reaction kinetics, purification, and formulation. This document provides a structured, in-depth approach to diagnosing and resolving these solubility issues through a combination of frequently asked questions, detailed troubleshooting protocols, and explanatory diagrams.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the solubility of chlorophenyl pyrazole intermediates, providing foundational knowledge for further troubleshooting.

Q1: Why do my chlorophenyl pyrazole intermediates often exhibit low solubility?

A1: The low solubility of these intermediates is typically governed by a combination of factors related to their molecular structure and solid-state properties.[1][2]

  • Molecular Structure: The presence of a planar pyrazole ring and a phenyl group promotes strong intermolecular π-π stacking interactions. The chlorophenyl group, being largely non-polar, contributes to poor aqueous solubility.[2]

  • Intermolecular Forces: Strong intermolecular forces, particularly hydrogen bonding facilitated by the pyrazole ring's nitrogen atoms, can lead to a highly stable crystal lattice.[1][2]

  • Crystal Lattice Energy: A stable, well-ordered crystal structure requires significant energy to break apart, resulting in lower solubility.[1][2] The arrangement of molecules in this lattice is a critical determinant of how readily the compound will dissolve.

Q2: What are the first-line strategies to try when I encounter a solubility issue during a reaction?

A2: When an intermediate fails to dissolve or precipitates prematurely, several immediate, practical steps can be taken:

  • Temperature Adjustment: Increasing the temperature of the reaction mixture often enhances the solubility of solid compounds.[1][2][3] This provides the necessary thermal energy to overcome the crystal lattice forces. However, it is crucial to monitor for potential degradation of the intermediate or unwanted side reactions at elevated temperatures.

  • Co-Solvent Addition: Introducing a small amount of a "good" solvent (a co-solvent) in which the intermediate is known to be more soluble can significantly improve the solvating power of the primary reaction medium.[3][4] This is a widely used and effective technique.

  • Concentration Adjustment: Lowering the concentration of the reactants can sometimes prevent the product from reaching its saturation point and precipitating out of the solution.[1]

Q3: How does the solid-state form of my intermediate affect its solubility?

A3: The solid-state form, or polymorphism, can have a dramatic impact on solubility.[5] A single compound can exist in different crystalline forms (polymorphs) or in a non-crystalline (amorphous) state.

  • Polymorphs: Different polymorphs have unique crystal lattice arrangements, leading to variations in physical properties like melting point and solubility.[5] A metastable polymorph will generally be more soluble than the most thermodynamically stable form.[5]

  • Amorphous vs. Crystalline: Amorphous solids lack the long-range order of crystalline materials.[6] Consequently, less energy is required to break them apart, leading to significantly higher apparent solubility and faster dissolution rates compared to their crystalline counterparts.[6][7] Techniques like creating solid dispersions aim to capture the compound in an amorphous state to leverage this benefit.[1]

Part 2: In-Depth Troubleshooting Guide & Protocols

When initial strategies are insufficient, a more systematic approach is required. This guide provides a logical workflow and detailed experimental protocols to methodically address and solve solubility challenges.

Systematic Approach to Solubility Enhancement

A structured investigation is the most efficient path to resolving poor solubility. The following workflow outlines a recommended approach, starting with the simplest and most common techniques and progressing to more advanced methods if necessary.

A Problem: Low Solubility of Chlorophenyl Pyrazole Intermediate B Step 1: Basic Adjustments (Temperature, Concentration) A->B C Step 2: Solvent & Co-Solvent Screening B->C Issue Persists F Solution Found B->F Resolved D Step 3: pH Modification (for ionizable compounds) C->D Issue Persists C->F Resolved E Step 4: Advanced Techniques (Solid Dispersions, Co-Crystals) D->E Issue Persists D->F Resolved E->F Resolved

Caption: A systematic workflow for troubleshooting low solubility.

Factors Influencing Solubility

Understanding the underlying causes of low solubility is key to selecting the right troubleshooting technique. The interplay between the compound's intrinsic properties and the experimental conditions dictates its dissolution behavior.

cluster_compound Compound Properties cluster_conditions Experimental Conditions A Molecular Weight Intermolecular Forces (H-Bonding, π-π Stacking) Crystal Lattice Energy Solubility Solubility A->Solubility B Ionization State (pKa) Substituent Effects B->Solubility C Solvent Polarity Co-Solvents C->Solubility D Temperature pH of Solution D->Solubility

Caption: Key factors influencing the solubility of intermediates.

Technique 1: Solvent & Co-Solvent System Optimization

Altering the solvent environment is one of the most powerful tools for improving solubility. The goal is to match the polarity of the solvent system to that of the solute. A co-solvent system involves using a mixture of a "good" solvent with a "poor" solvent to fine-tune this polarity.[2][4]

Data Presentation: Solubility of a Model Chlorophenyl Pyrazole Intermediate

The following table provides a reference for the expected solubility of a typical chlorophenyl pyrazole intermediate in common laboratory solvents, highlighting the importance of solvent selection.

SolventPolarity IndexDielectric Constant (20°C)Solubility (mg/mL) at 25°CCategory
Hexane0.11.89< 0.1Non-Polar
Toluene2.42.38~1-5Non-Polar
Dichloromethane (DCM)3.19.08~10-20Polar Aprotic
Tetrahydrofuran (THF)4.07.52~20-50Polar Aprotic
Acetone5.121.0~50-100Polar Aprotic
Acetonitrile5.837.5~20-40Polar Aprotic
Ethanol4.324.5~5-15Polar Protic
Dimethylformamide (DMF)6.436.7> 200Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.246.7> 200Polar Aprotic
Water10.280.1< 0.01Polar Protic

Note: Solubility values are illustrative for a model compound and will vary based on the specific structure.

Experimental Protocol 1: Systematic Co-Solvent Screening

Objective: To identify an effective co-solvent and its optimal concentration to solubilize a chlorophenyl pyrazole intermediate in a primary solvent system.

Materials:

  • Your poorly soluble chlorophenyl pyrazole intermediate.

  • Primary reaction solvent (e.g., Toluene).

  • A selection of potential co-solvents with varying polarities (e.g., THF, DMF, DMSO, Ethanol).[1]

  • Small-volume vials (e.g., 2 mL glass vials) with caps.

  • Magnetic stirrer and stir bars.

  • Volumetric pipettes or syringes.

Methodology:

  • Preparation: In a series of 5 separate vials, add a pre-weighed amount of your intermediate (e.g., 10 mg).

  • Primary Solvent Addition: To each vial, add the primary solvent in a volume that matches your target reaction concentration (e.g., 1 mL for a 10 mg/mL concentration).

  • Initial Observation: Stir the mixtures at the intended reaction temperature for 15 minutes. Note which vials show complete dissolution and which do not.

  • Co-Solvent Titration: For the vials with undissolved solid, begin adding one of the selected co-solvents dropwise (e.g., in 50 µL increments).

  • Record and Analyze: After each addition, stir for 5-10 minutes before observing. Record the exact volume of co-solvent required to achieve complete dissolution.

  • Selection: The co-solvent that solubilizes the intermediate with the smallest volume percentage is often the most effective choice. Ensure this co-solvent is compatible with your reaction chemistry before scaling up.

Technique 2: pH Adjustment for Ionizable Intermediates

Pyrazoles are weakly basic and can be protonated by acids to form salts.[2][8] These resulting salts are often significantly more soluble in aqueous or polar protic solvents than the neutral free base. This principle can be exploited during reactions or aqueous workups.[2]

Experimental Protocol 2: Determining a pH-Solubility Profile

Objective: To determine the solubility of a chlorophenyl pyrazole intermediate as a function of pH to identify pH ranges that maximize solubility.

Materials:

  • Your chlorophenyl pyrazole intermediate.

  • A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Scintillation vials or sealed flasks.

  • Orbital shaker with temperature control.

  • Centrifuge.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Syringe filters (e.g., 0.22 µm).

Methodology:

  • Sample Preparation: Add an excess amount of the solid intermediate to a vial containing a known volume of each buffer solution (e.g., 5 mg to 1 mL of buffer).

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This duration allows the system to reach equilibrium solubility.

  • Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Filtration & Dilution: Carefully collect the supernatant. To remove any remaining fine particulates, filter the supernatant through a 0.22 µm syringe filter. Dilute the clear filtrate with a suitable mobile phase or solvent for analysis.

  • Quantification: Determine the concentration of the dissolved intermediate in each sample using a pre-validated HPLC or UV-Vis method.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. The resulting graph will clearly show the pH range where solubility is maximized.

Technique 3: Advanced Solubility Enhancement Methods

For particularly challenging compounds, more advanced formulation strategies may be necessary. These techniques modify the solid state of the compound to improve its dissolution properties.[9]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at a molecular level.[1] This can create an amorphous system with higher apparent solubility.

  • Co-crystallization: This technique involves forming a crystalline structure composed of the intermediate and a second, non-volatile molecule (a "co-former"). This new crystal lattice has different physicochemical properties, which can significantly improve solubility.[1][7]

  • Particle Size Reduction: Increasing the surface area of the compound by reducing its particle size (e.g., through micronization) can increase the rate of dissolution, though it does not affect the equilibrium solubility.[1][9][10]

Experimental Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a chlorophenyl pyrazole intermediate with a hydrophilic polymer to enhance its dissolution rate and apparent solubility.

Materials:

  • Your chlorophenyl pyrazole intermediate.

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP K30) or Polyvinyl-caprolactam-polyvinyl-acetate-polyethylene-glycol-graft-copolymer (Soluplus®)).

  • A volatile organic solvent in which both the intermediate and the polymer are soluble (e.g., methanol or acetone).

  • Round-bottom flask.

  • Rotary evaporator.

Methodology:

  • Dissolution: Dissolve a defined ratio of your intermediate and the polymer (e.g., 1:4 by weight) in a minimal amount of the selected organic solvent in a round-bottom flask. Swirl gently until a clear solution is obtained.

  • Solvent Evaporation: Connect the flask to a rotary evaporator. Reduce the pressure and rotate the flask in a heated water bath (temperature should be well below the solvent's boiling point) to slowly evaporate the solvent.

  • Film Formation: Continue evaporation until a thin, transparent film is formed on the inner surface of the flask.

  • Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.

  • Collection: Carefully scrape the resulting solid from the flask. The product is a solid dispersion, which can be characterized by techniques like PXRD (Powder X-ray Diffraction) to confirm its amorphous nature.

Decision Tree for Technique Selection

A Start: Low Solubility Issue B Is the compound ionizable? (Contains acidic/basic groups) A->B C Perform pH-Solubility Profile B->C Yes D Optimize Solvent & Co-Solvent System B->D No E Is solubility still insufficient for downstream applications? C->E D->E F Consider Advanced Techniques: - Solid Dispersions - Co-Crystallization - Particle Size Reduction E->F Yes G End: Optimized Conditions E->G No F->G

Caption: Decision tree for selecting a solubility enhancement method.

References

  • IQPC. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Pharma Tutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Fujimura, H., & Cohen, S. M. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(6), 1413-1422. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2019). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 211, 01004. Retrieved from [Link]

Sources

Troubleshooting

Avoiding over-reduction in [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol preparation

Topic: Avoiding Over-reduction in [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol Preparation Executive Summary The synthesis of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol typically involves the reduction of its correspon...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Over-reduction in [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol Preparation

Executive Summary

The synthesis of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol typically involves the reduction of its corresponding ester or carboxylic acid precursor.[1] The term "over-reduction" in this specific context most critically refers to hydrodechlorination (cleavage of the Ar-Cl bond) or, less commonly, the saturation of the pyrazole ring.

Standard strong reducing agents like Lithium Aluminum Hydride (LAH) pose a significant risk of attacking the 4-chlorophenyl moiety, particularly under reflux. This guide provides a self-validating protocol using modified borohydride systems to ensure chemoselectivity.

Part 1: The Chemoselectivity Paradox

To successfully synthesize the target alcohol without side reactions, you must navigate the reactivity difference between the ester/acid carbonyl (hard electrophile) and the aryl chloride (susceptible to oxidative addition or radical reduction).

Reagent Selection Matrix
Reagent SystemReduction PowerAr-Cl CompatibilityRecommendation
LiAlH₄ (LAH) AggressiveLow (Risk of dehalogenation at >0°C)Avoid unless strictly temp-controlled.
H₂ / Pd-C CatalyticZero (Rapid dehalogenation)FORBIDDEN .
NaBH₄ (alone) MildHighIneffective (Does not reduce esters).
NaBH₄ + CaCl₂ Tunable Excellent GOLD STANDARD . Generates Ca(BH₄)₂ in situ.
LiBH₄ ModerateHighRecommended (More expensive than NaBH₄/CaCl₂).
DIBAL-H ControlledGoodAlternative (Requires -78°C; difficult scale-up).
Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired alcohol formation and the undesired dechlorination.

ReactionPathways Start Ester Precursor (Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate) Target TARGET ALCOHOL [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol Start->Target NaBH4 + CaCl2 / THF (Chemoselective) Impurity1 IMPURITY A (Dechlorinated) (1-phenyl-1H-pyrazol-3-yl)methanol Start->Impurity1 LiAlH4 (Reflux) or H2/Pd-C Impurity2 IMPURITY B (Ring Reduced) Pyrazoline derivatives Start->Impurity2 High Pressure H2 (Over-hydrogenation) Target->Impurity1 Extended exposure to strong reductants

Figure 1: Reaction pathways showing the chemoselective route (Green) versus over-reduction risks (Red/Yellow).

Part 3: Validated Experimental Protocol

Method: In-situ Generation of Calcium Borohydride (The Brown Modification). Objective: Reduce ethyl ester to primary alcohol while preserving Ar-Cl.

Materials
  • Substrate: Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (1.0 eq)

  • Reagent A: Sodium Borohydride (NaBH₄) (2.5 eq)

  • Reagent B: Calcium Chloride (CaCl₂) (anhydrous, 1.5 eq)

  • Solvent: THF (anhydrous) / Ethanol (2:1 ratio)

Step-by-Step Procedure
  • Solvation: Dissolve the ester (1.0 eq) in anhydrous THF (0.3 M concentration).

  • Activator Addition: Add anhydrous CaCl₂ (1.5 eq) to the solution. Stir for 15 minutes at 0°C. Note: The solution may become cloudy due to partial solubility.

  • Hydride Addition: Add NaBH₄ (2.5 eq) portion-wise over 20 minutes at 0°C.

    • Mechanism:[2][3][4][5]

      
      . Calcium borohydride is more electrophilic and capable of reducing esters.
      
  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor via TLC or LC-MS.

    • Checkpoint: Target mass = M+ (208.6). Watch for M-34 (De-Cl).

  • Quenching (Critical):

    • Cool back to 0°C.

    • Add 0.1 N HCl dropwise until pH ~5-6. Caution: Hydrogen gas evolution.

    • Why? Boron species can coordinate strongly to the pyrazole nitrogens. Acidic hydrolysis breaks these complexes.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Part 4: Troubleshooting & FAQs
Q1: I see a significant amount of the dechlorinated byproduct (M-35 loss). Why?

Diagnosis: You likely used Lithium Aluminum Hydride (LAH) at elevated temperatures or allowed the reaction to run too long. Fix: Switch to the NaBH₄/CaCl₂ or LiBH₄ system. If you must use LAH, perform the reaction at -10°C and quench immediately upon consumption of the starting material. The Ar-Cl bond is sensitive to radical mechanisms often promoted by old LAH stocks or high heat.

Q2: The reaction is stalled at 60% conversion. Should I add more NaBH₄?

Diagnosis: The active reducing species (Ca(BH₄)₂) may have decomposed, or the borate salts have coated the unreacted ester. Fix: Do not just dump in solid NaBH₄.

  • Add a fresh portion of MeOH (1–2 mL). Methanol participates in the mechanism to form alkoxy-borohydrides which are often more soluble and reactive.

  • Ensure your CaCl₂ was anhydrous. Hydrated salts kill the hydride activity.

Q3: My product is stuck in the aqueous layer or yield is low.

Diagnosis: Pyrazoles are basic. If the pH is too low during workup, the pyridine-like nitrogen will protonate, making the molecule water-soluble. Fix: During the quench, neutralize only to pH 7–8 . Do not acidify below pH 4. If an emulsion forms, use a saturated Potassium Sodium Tartrate (Rochelle salt) solution to break up aluminum/boron emulsions.

Part 5: Troubleshooting Logic Flow

Troubleshooting Issue Problem Detected CheckLCMS Check LC-MS / TLC Issue->CheckLCMS Dechlor Mass = Product - 34 (Dechlorination) CheckLCMS->Dechlor Stalled Starting Material Remains CheckLCMS->Stalled LowYield Low Isolated Yield (Clean Crude) CheckLCMS->LowYield Action1 Switch to NaBH4/CaCl2 Reduce Temp Dechlor->Action1 Action2 Add MeOH co-solvent Check CaCl2 dryness Stalled->Action2 Action3 Adjust pH to 7-8 Use Rochelle Salt LowYield->Action3

Figure 2: Decision tree for troubleshooting common synthesis issues.

References
  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[6][7][8][9] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Improved procedures for the conversion of esters to alcohols by metal borohydrides. The Journal of Organic Chemistry.

  • Hamada, Y., et al. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride.[1][10] Beilstein Journal of Organic Chemistry.

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry.

  • PubChem Compound Summary. (2023). [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.

Sources

Optimization

Technical Support Center: Purification of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol

Welcome to the technical support center for drug development and synthesis professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of hydrazine impurities f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for drug development and synthesis professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of hydrazine impurities from the synthesis of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to tackle purification challenges effectively and safely.

Section 1: Understanding the Challenge & Prioritizing Safety

Q1: Why is removing residual hydrazine so critical?

Hydrazine is a common reagent in the synthesis of pyrazole rings. However, its removal is paramount due to several factors:

  • High Toxicity: Hydrazine is classified as a hazardous and toxic substance.[1][2] Exposure can lead to severe health issues, including damage to the central nervous system, liver, and kidneys.[2]

  • Reactivity: As a potent reducing agent and a reactive nucleophile, residual hydrazine can interfere with subsequent synthetic steps, leading to unwanted side products and reduced yields.

  • Regulatory Compliance: For pharmaceutical applications, stringent limits are placed on the levels of genotoxic and reactive impurities. Complete removal is a non-negotiable aspect of cGMP (current Good Manufacturing Practices).

Q2: What are the mandatory safety precautions when handling reaction mixtures containing hydrazine?

Hydrazine is highly corrosive, toxic, and flammable.[2][3] All work must be conducted with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, a face shield, and impermeable gloves (neoprene or butyl rubber are recommended).[2][4][5]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4][5]

  • Incompatible Materials: Keep hydrazine and its solutions away from oxidizing agents, acids, and metal salts, as these can catalyze its decomposition, which can be violent.[4]

  • Waste Disposal: All hydrazine-contaminated waste, including aqueous washes, contaminated silica gel, and PPE, must be treated as hazardous waste and disposed of according to institutional and national regulations.[2]

Section 2: Troubleshooting Purification Strategies

This section addresses common issues encountered during the workup and purification of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.

Q3: My initial aqueous workup isn't removing the hydrazine. What's going wrong?

A simple water wash may be insufficient because while hydrazine hydrate is water-soluble, its partitioning may not be complete, especially in the presence of organic solvents.

Expert Insight: The key is to exploit the basicity of hydrazine. By washing the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid), you protonate the hydrazine to form the hydrazinium salt. This salt has significantly higher aqueous solubility than its neutral counterpart, leading to a much more efficient extraction from the organic phase.

Troubleshooting Protocol: Acidic Wash

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer twice with a dilute acidic solution (e.g., 1M HCl).

  • Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Complete the workup with a final wash with brine to remove bulk water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Q4: I've tried extraction, but I still detect hydrazine. What is a more robust chemical removal method?

For stubborn or high levels of hydrazine contamination, chemical quenching is the most effective strategy. This involves converting hydrazine into a different, more easily separable compound.

Causality: Hydrazine reacts readily with aldehydes and ketones to form hydrazones.[6][7][8] These hydrazones are generally more stable, less water-soluble, and have different chromatographic properties than both hydrazine and your target molecule, making their removal by crystallization, extraction, or chromatography more straightforward.

Workflow for Chemical Quenching

crude Crude Product in Solvent (Contains Target + Hydrazine) quench Add Quenching Agent (e.g., Acetone) crude->quench Step 1 reaction Stir at RT (Forms Hydrazone) quench->reaction Step 2 workup Aqueous Workup (Removes Hydrazone & Salts) reaction->workup Step 3 purify Chromatography / Recrystallization workup->purify Step 4 final Pure Product purify->final Step 5

Caption: Workflow for Hydrazine Removal via Chemical Quenching.

Recommended Protocol: Acetone Quench

  • After the primary reaction is complete, cool the reaction mixture to room temperature.

  • Add an excess of acetone (typically 5-10 equivalents relative to the initial amount of hydrazine) to the stirring reaction mixture.

  • Allow the mixture to stir for 1-2 hours at room temperature to ensure complete formation of acetone hydrazone.

  • Proceed with the standard aqueous workup (as described in Q3). The acetone hydrazone is typically removed during this process or subsequent purification.

Q5: My product and the hydrazone byproduct have similar polarities, making column chromatography difficult. What are my options?

This is a common challenge. If standard silica gel chromatography fails to provide adequate separation, consider these alternative strategies.

  • Recrystallization: This is often the most effective method if a suitable solvent system can be found. The highly ordered crystal lattice of your product can exclude the less-ordered impurity. Experiment with various solvents (e.g., ethyl acetate/hexanes, isopropanol, toluene) to find one where your product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

  • Azeotropic Removal: In some cases, excess hydrazine can be removed by azeotropic distillation with a high-boiling solvent like xylene or toluene.[9] This should be done with extreme caution due to the temperatures involved and the flammability of hydrazine.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) chromatography, which separates based on hydrophobicity, may provide a different selectivity profile and achieve separation where normal-phase silica fails.

Method Comparison Table

MethodPrincipleProsConsBest For
Acidic Wash Salt formation increases aqueous solubility.Fast, simple, inexpensive.May not remove all traces; risk of product degradation if acid-sensitive.Initial bulk removal of hydrazine.
Chemical Quench Conversion to a more easily separable hydrazone.Highly effective, robust, and reliable.Introduces a new impurity (the hydrazone) that must be removed.High levels of hydrazine contamination.
Chromatography Differential adsorption onto a stationary phase.Excellent separation for many mixtures.Can be time-consuming and solvent-intensive; may not work if polarities are too similar.[10]Final purification after bulk removal.
Recrystallization Differential solubility leading to pure crystal formation.Can provide very high purity material; scalable.Requires finding a suitable solvent system; can result in yield loss.Purifying solid products.[10]

Section 3: Analytical Verification of Purity

Confirming the absence of hydrazine is as important as removing it. Do not rely on a single method.

Q6: How can I quickly check for the presence of hydrazine during my workup?

Thin-Layer Chromatography (TLC) with a specific stain is an excellent in-process control.

Protocol: TLC with p-Dimethylaminobenzaldehyde (Ehrlich's Reagent) Stain

  • Spot your crude material and the purified fraction on a silica gel TLC plate.

  • Elute with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).

  • After elution, dry the plate and dip it into a solution of p-dimethylaminobenzaldehyde in ethanol with a catalytic amount of acid.

  • Gently heat the plate with a heat gun. Hydrazine and its simple hydrazones will react to form a distinctive bright yellow-to-orange colored spot (an azine complex).[11] This provides a rapid, qualitative confirmation of its presence.

Q7: What quantitative methods are required to confirm hydrazine is below the acceptable limit in my final product?

For final product release, especially in a pharmaceutical context, sensitive and quantitative methods are required.

Diagram of Analytical Validation

cluster_methods Quantitative Analytical Methods HPLC HPLC-UV/MS (High Performance Liquid Chromatography) GC GC-MS (Gas Chromatography-Mass Spectrometry) Colorimetric UV-Vis Spectrophotometry (Colorimetric Assay) FinalProduct Final Product: [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol FinalProduct->HPLC High Sensitivity & Specificity FinalProduct->GC Requires Derivatization FinalProduct->Colorimetric Good for Process Monitoring

Caption: Key Methods for Quantifying Residual Hydrazine.

Summary of Analytical Techniques

TechniquePrincipleTypical Limit of Detection (LOD)Comments
HPLC Chromatographic separation followed by UV or Mass Spec detection.Low ppm to ppbThe standard for quality control. Can often detect hydrazine directly or after derivatization for enhanced sensitivity.[12]
GC Separation of volatile compounds.ppm to ppbHydrazine typically requires derivatization to improve its volatility and chromatographic behavior.[12]
Colorimetric Assay Reaction with a chromogenic agent (e.g., p-dimethylaminobenzaldehyde) and quantification via UV-Vis spectrophotometry.Low ppmA simple and effective method, often used for process monitoring and wastewater analysis.[11]

References

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. [Link]

  • Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Three Methods of Detection of Hydrazines. (2020). NASA Tech Briefs. [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. [Link]

  • Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (2025). Fiveable. [Link]

  • Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center (DTIC). [Link]

  • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. (2026). Hoo Chemtec. [Link]

  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. (2019). MDPI. [Link]

  • Three Methods of Detection of Hydrazines. (2020). Tech Briefs. [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2023). Chemistry LibreTexts. [Link]

  • Hydrazine Safety Information. (n.d.). UC Santa Barbara Environmental Health & Safety. [Link]

  • Determination of Hydrazine in Wastewater: Measurement. (n.d.). NANOLAB. [Link]

  • Reactions of solid hydrazine with carbonyl compounds. (n.d.). ResearchGate. [Link]

  • How to quench excess hydrazine monohydrate. (2022). Reddit. [Link]

  • Remove excess hydrazine hydrate? (2021). ResearchGate. [Link]

  • Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (n.d.).
  • Novel method for reduction of nitro-aromatics and heterocyclics with hydrazine hydrate and sodium acetate. (n.d.). IJRAR.org. [Link]

  • Process for the purification of aqueous hydrazine hydrate solutions. (n.d.).
  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019). ResearchGate. [Link]

  • Hydrazine hydrate removal by column chromatography. (2023). Reddit. [Link]

  • Process for removing residual hydrazine from caustic solutions. (n.d.).
  • How to remove impurity from hydrazide. (2023). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: 1-Aryl-Pyrazole-3-Methanol Synthesis

Welcome to the Advanced Applications Knowledge Base. Synthesizing 1-aryl-pyrazole-3-methanols typically involves a two-stage process: the regioselective cyclocondensation of an aryl hydrazine with a 1,3-dicarbonyl compou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Knowledge Base. Synthesizing 1-aryl-pyrazole-3-methanols typically involves a two-stage process: the regioselective cyclocondensation of an aryl hydrazine with a 1,3-dicarbonyl compound to form a pyrazole-3-carboxylate, followed by the reduction of the ester to the primary alcohol.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common side reactions—regioisomer mismatch, over-reduction, and product trapping—by explaining the mechanistic causality behind these issues and providing field-proven solutions.

Core Reaction Workflow & Troubleshooting Map

G Start Aryl Hydrazine + 1,3-Dicarbonyl Condensation Cyclocondensation (Acid/Base Cat.) Start->Condensation DesiredEster 1-Aryl-pyrazole-3-carboxylate (Desired Isomer) Condensation->DesiredEster Major Pathway SideEster 1-Aryl-pyrazole-5-carboxylate (Regioisomer Side Product) Condensation->SideEster Steric/Electronic Mismatch Reduction Reduction Step (e.g., LiAlH4 or DIBAL-H) DesiredEster->Reduction DesiredAlcohol 1-Aryl-pyrazole-3-methanol (Target Product) Reduction->DesiredAlcohol Controlled Conditions SideDehalo Dehalogenated Aryl Product (Over-reduction) Reduction->SideDehalo Harsh Hydride (e.g., LAH) SideEmulsion Trapped Aluminum Complex (Poor Workup) Reduction->SideEmulsion Aqueous Quench

Reaction workflow and common side-reaction branching in 1-aryl-pyrazole-3-methanol synthesis.

Knowledge Base: Troubleshooting & FAQs

Q1: Why am I getting a mixture of regioisomers during the cyclocondensation step, and how can I favor the 1,3-isomer over the 1,5-isomer?

Mechanistic Causality: Regioselectivity refers to the preferential formation of one constitutional isomer over another[1]. An aryl hydrazine possesses two nitrogen atoms with distinct electronic profiles: the terminal


 is highly nucleophilic, while the internal 

is sterically hindered but electronically influenced by the aryl ring. When reacting with an unsymmetrical 1,3-dicarbonyl, the terminal amine will attack the most electrophilic carbonyl first. If the electrophilicity of the two carbonyls is too similar, a mixture of 1,3- and 1,5-substituted pyrazoles will form[2]. The Solution: You must exaggerate the electronic difference between the two electrophilic centers.
  • Use Masked Dicarbonyls: Instead of a standard 1,3-diketone, use an alkoxymethyleneketone or enaminone. The aldehyde-equivalent carbon becomes overwhelmingly electrophilic, directing the terminal

    
     attack exclusively to that site.
    
  • Solvent Engineering: The use of fluorinated solvents (like hexafluoroisopropanol) can dramatically improve regioselectivity by forming strong hydrogen bonds with the dicarbonyl, selectively activating one site over the other[1].

Q2: During the reduction of my 1-(4-bromophenyl)-pyrazole-3-carboxylate to the methanol, I observe significant debromination. How do I prevent this side reaction?

Mechanistic Causality: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, unselective reducing agent. While it efficiently reduces esters to alcohols, it is also capable of undergoing oxidative addition and hydride transfer with aryl halides (especially bromides and iodides), leading to hydrodehalogenation. The Solution: Switch to a chemoselective hydride source. Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (


) will reduce the ester without breaking the 

bond. Alternatively, generating Aluminum (III) hydride (alane) in situ[3] or utilizing continuous-flow chemistry[4] can limit the residence time of the reactive species, preventing over-reduction.
Q3: My isolated yield of the pyrazole-3-methanol is extremely low, and I get a thick, gelatinous emulsion during the aqueous workup of the reduction step. What is going wrong?

Mechanistic Causality: Pyrazole nitrogens and the newly formed primary hydroxyl group act as excellent bidentate ligands. When you quench an aluminum-based reduction (like LAH or DIBAL-H) with plain water, you generate insoluble polymeric aluminum hydroxides (


). These salts strongly chelate your pyrazole-3-methanol product, trapping it in a gelatinous emulsion that cannot be extracted into the organic phase.
The Solution:  You must out-compete the pyrazole for the aluminum. Quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The tartrate acts as a superior chelating agent, breaking down the polymeric aluminum network into water-soluble aluminum-tartrate complexes and releasing your product into the organic layer.

Quantitative Data: Reagent Selection for Ester Reduction

To optimize the reduction of halogenated 1-aryl-pyrazole-3-carboxylates, refer to the chemoselectivity data below. This table summarizes the expected outcomes when reducing a model substrate (e.g., ethyl 1-(4-bromophenyl)-1H-pyrazole-3-carboxylate).

Reducing AgentReaction ConditionsEster ReductionAryl Halide StabilityWorkup ProfileTypical Isolated Yield
LiAlH₄ THF,

to RT
CompletePoor (Debromination)Severe Emulsions40 - 55%
AlH₃ (Alane) THF,

to Reflux
CompleteModerateModerate Emulsions50 - 60%
NaBH₄ / CaCl₂ EtOH/THF,

CompleteExcellentClean (Aqueous)75 - 85%
DIBAL-H (2.5 eq) DCM,

CompleteExcellentClean (with Tartrate)85 - 95%

Validated Methodology: Chemoselective DIBAL-H Reduction Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the specific validation checkpoint has been met.

Objective: Convert ethyl 1-(4-bromophenyl)-1H-pyrazole-3-carboxylate to 1-(4-bromophenyl)-1H-pyrazole-3-methanol without triggering debromination or product trapping.

Step 1: Preparation & Inertion Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge thoroughly with Argon gas. Dissolve 10.0 mmol of the pyrazole-3-carboxylate ester in 30 mL of anhydrous dichloromethane (DCM).

Step 2: Cryogenic Cooling Submerge the reaction flask in a dry ice/acetone bath. Self-Validation Checkpoint 1: Insert an internal thermocouple. Ensure the internal temperature reaches exactly


. Proceeding at warmer temperatures will exponentially increase the risk of debromination.

Step 3: Hydride Addition Using a syringe pump, slowly add 25 mL of DIBAL-H (1.0 M in DCM, 2.5 eq) dropwise over 30 minutes. Maintain the internal temperature below


 during the addition.

Step 4: Reaction Monitoring Stir the mixture for 2 hours at


.
Self-Validation Checkpoint 2: Perform a TLC (Hexanes:EtOAc 1:1). The ester starting material (higher 

) must be completely consumed and replaced by a single lower-

spot (the methanol). If an intermediate aldehyde spot is visible, continue stirring for an additional 30 minutes.

Step 5: Quenching Carefully add 5 mL of anhydrous methanol dropwise at


 to destroy excess DIBAL-H. Expect mild hydrogen gas evolution.

Step 6: Emulsion Breaking Remove the cooling bath. Immediately add 30 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously at room temperature for 1 to 2 hours. Self-Validation Checkpoint 3: The initially cloudy, gelatinous mixture must resolve into two distinct, highly transparent liquid phases. If the organic layer remains cloudy, the aluminum is not fully chelated; continue vigorous stirring until clear.

Step 7: Isolation Transfer to a separatory funnel. Isolate the organic (bottom) layer. Extract the aqueous layer with additional DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous


, filter, and concentrate under reduced pressure to afford the pure 1-aryl-pyrazole-3-methanol.

References

  • BenchChem.
  • MDPI.
  • ChemicalBook. "(1H-PYRAZOL-3-YL)METHANOL | 23585-49-1."
  • MDPI. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds."

Sources

Reference Data & Comparative Studies

Validation

Infrared (IR) spectroscopy peaks for pyrazole alcohol derivatives

An In-depth Technical Guide to the Infrared Spectroscopy of Pyrazole Alcohol Derivatives Executive Summary & Strategic Utility The Challenge: Pyrazole alcohol derivatives are privileged scaffolds in medicinal chemistry (...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Pyrazole Alcohol Derivatives

Executive Summary & Strategic Utility

The Challenge: Pyrazole alcohol derivatives are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors like Crizotinib, COX-2 inhibitors). However, characterizing them is notoriously difficult due to tautomeric equilibrium (1H- vs 2H-pyrazole) and complex hydrogen-bonding networks (inter- vs intramolecular).

The Solution: While NMR provides solution-state averages, Infrared (IR) Spectroscopy is the gold standard for analyzing the solid-state electronic environment and functional group integrity. This guide details the spectral fingerprints of pyrazole alcohols, distinguishing them from precursors and identifying specific H-bonding motifs critical for drug-receptor binding simulations.

Characteristic IR Fingerprints: The Spectral Landscape

The IR spectrum of a pyrazole alcohol is defined by the competition between the pyrazole ring's amphoteric nature (NH donor / N: acceptor) and the alcohol's hydroxyl group.

Table 1: Diagnostic Peak Assignments for Pyrazole Alcohol Derivatives
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
O-H (Alcohol) Stretching (

)
3200–3550 Broad, StrongFree OH: ~3600 (sharp). H-bonded: Broadens and redshifts significantly. Often overlaps with NH.
N-H (Ring) Stretching (

)
3100–3400 Medium-StrongIn solid state, usually broad due to oligomeric H-bonding (dimers/trimers).
C-H (Aromatic) Stretching (

)
3000–3150 Weak-MediumDiagnostic shoulder on the high-frequency side of aliphatic CH.
C-H (Aliphatic) Stretching (

)
2850–2980 MediumFrom the alcohol side chain (e.g., -CH₂OH).
C=N (Ring) Stretching (

)
1580–1610 StrongThe "breathing" mode of the pyrazole ring. Shifts with N-substitution.
C=C (Ring) Stretching (

)
1480–1550 MediumOften appears as a doublet.
C-O (Alcohol) Stretching (

)
1000–1150 StrongPrimary: ~1050. Secondary: ~1100.[1] Tertiary: ~1150.[1]
N-N (Ring) Stretching (

)
950–1050 Weak-MediumHard to identify; often coupled with ring breathing modes.

Expert Insight: Deciphering the "Interference Zone" (3000–3600 cm⁻¹)

The most critical region for pyrazole alcohols is the high-frequency domain where O-H and N-H stretches overlap. A standard library search often fails here.

Mechanistic Causality:

  • The Pyrazole Dimer: Unsubstituted pyrazoles form cyclic dimers or catemers (chains) in the solid state via

    
     bonds. This creates a broad "super-band" centered around 3200 cm⁻¹.
    
  • The Alcohol Interference: The hydroxyl group adds an

    
     or 
    
    
    
    donor/acceptor system.

Differentiation Protocol:

  • Dilution Study (Solution IR): Dissolve the sample in a non-polar solvent (e.g., CCl₄ or CHCl₃).

    • Intermolecular bonds (dimers) break upon dilution

      
       Broad peak disappears, sharp free OH/NH peaks appear (~3600/3450 cm⁻¹).
      
    • Intramolecular bonds (e.g., in ortho-substituted derivatives) persist

      
       Peak position remains constant despite dilution.
      

Comparative Analysis: IR vs. Alternatives

IR is not a replacement for NMR but a complementary tool for specific physical states.

Table 2: Performance Matrix
FeatureIR Spectroscopy ¹H NMR Spectroscopy Mass Spectrometry (MS)
Primary Utility Functional group ID, H-bond state, Polymorph detection.Structural connectivity, Tautomer ratio (solution).Molecular weight, Fragmentation pattern.
Tautomerism Detects the specific tautomer frozen in the crystal lattice.Shows an average signal (fast exchange) unless cooled significantly.Cannot distinguish tautomers easily.
Sample State Solid (native state) or Liquid.Solution (solvent effects dominate).Gas phase (ionized).
Throughput High (ATR takes <1 min).Medium (requires dissolution/shimming).High.
Cost Low.High.Medium-High.

Experimental Protocol: ATR-FTIR Workflow

Objective: Obtain a high-quality spectrum of a solid pyrazole-3-methanol derivative to confirm the presence of the hydroxyl group and ring integrity.

Step-by-Step Methodology:
  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading: Place ~2-5 mg of the solid derivative onto the crystal center.

    • Expert Tip: For pyrazoles, ensure the sample is a fine powder. Large crystals cause scattering (Christiansen effect), distorting peak shapes.

  • Compression: Lower the pressure anvil. Apply force until the live spectrum absorbance peaks maximize (usually ~0.5 - 1.0 A.U.).

    • Caution: Do not over-tighten if using ZnSe crystals (brittle).

  • Acquisition:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for H-bond analysis).

    • Scans: 16–32 scans.

  • Post-Processing: Apply "ATR Correction" (absorbance depends on penetration depth, which varies with wavelength). Baseline correct if necessary.

Visualizing the Structural Logic

The following diagrams illustrate the workflow and the molecular interactions detectable by IR.

Diagram 1: Analytical Workflow for Pyrazole Alcohols

IR_Workflow Start Crude Pyrazole Alcohol Prep Sample Prep (Grind to Fine Powder) Start->Prep Tech_Choice Select Mode Prep->Tech_Choice ATR ATR (Solid State) Fast, Polymorph ID Tech_Choice->ATR Standard ID Sol Solution Cell (CCl4) H-Bonding Study Tech_Choice->Sol Mechanistic Study Spec Acquire Spectrum (4000 - 600 cm⁻¹) ATR->Spec Sol->Spec Analysis Spectral Analysis Spec->Analysis Result1 Broad 3200-3400 = Intermolecular H-Bond Analysis->Result1 Result2 Sharp 3600 = Free OH (No H-Bond) Analysis->Result2

Caption: Decision tree for selecting ATR vs. Solution IR based on analytical goals (Identification vs. Mechanistic Elucidation).

Diagram 2: Hydrogen Bonding Networks Detectable by IR

HBonding cluster_0 Dimer (Solid State) cluster_1 Alcohol Interaction N1 N-H N2 N: N1->N2 H-Bond (Broad IR Peak) OH O-H N3 N: (Ring) OH->N3 Side-chain Interaction

Caption: Visualizing the competing H-bond donors (N-H, O-H) and acceptors (N:) that cause peak broadening in the 3000-3500 cm⁻¹ region.

References

  • Infrared Spectroscopy of Heterocycles: Katritzky, A. R., & Taylor, P. J. (1990). Physical Methods in Heterocyclic Chemistry.
  • Hydrogen Bonding in Pyrazoles : Alkorta, I., et al. (2000). Theoretical study of the hydrogen bond interaction in pyrazole derivatives.

  • IR Spectral Database : National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

  • Tautomerism Analysis: Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Academic Press. (Foundational work on distinguishing tautomers via spectroscopy).
  • ATR-FTIR Principles : Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. Wiley-Interscience.

Sources

Comparative

Mass spectrometry fragmentation pattern of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Profiling of[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol Executive Summary The structural elucidation of 1-arylpyrazole derivatives is a critical analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Profiling of[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol

Executive Summary

The structural elucidation of 1-arylpyrazole derivatives is a critical analytical checkpoint in modern drug discovery and agrochemical development[1]. The compound [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (Exact Mass: 208.0403 Da) presents a unique analytical challenge due to the competing fragmentation pathways of its hydroxymethyl appendage, the robust pyrazole core, and the halogenated aryl ring.

As a Senior Application Scientist, I have designed this guide to objectively compare the two premier mass spectrometry (MS) platforms used for characterizing this molecule: Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) . By understanding the causality behind the fragmentation mechanics, researchers can select the optimal platform for trace quantification, metabolite identification, or structural confirmation.

Mechanistic Causality: The Ionization Dichotomy

The choice of ionization source fundamentally alters the internal energy transferred to the [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol molecule, dictating its subsequent fragmentation cascade.

  • Soft Ionization (ESI-Q-TOF): Under positive ESI conditions, protonation occurs preferentially at the basic N2 nitrogen of the pyrazole ring. The relatively low internal energy preserves the intact precursor ion

    
     at m/z 209. Upon Collision-Induced Dissociation (CID), the molecule undergoes thermodynamically favored neutral losses. The primary event is the facile loss of water (-18 Da) from the C3-hydroxymethyl group, driven by the formation of a highly stabilized methylene-pyrazole resonance structure.
    
  • Hard Ionization (EI-MS): Bombardment with 70 eV electrons strips an electron from the molecule, generating a highly energetic radical cation

    
     at m/z 208. This excess energy shatters the molecule via homolytic cleavages. Unlike ESI, EI drives the immediate alpha-cleavage of the hydroxymethyl radical (•CH₂OH, -31 Da) and forces the rigid pyrazole ring to undergo retro-synthetic cleavage, expelling hydrogen cyanide (HCN, -27 Da) or molecular nitrogen (N₂, -28 Da)[2][3].
    

Internal Validation Mechanism: Both techniques must yield fragments containing the chlorophenyl moiety. The natural isotopic distribution of chlorine (75% ³⁵Cl and 25% ³⁷Cl) provides a self-validating 3:1 intensity ratio. Any fragment lacking this signature has definitively lost the aryl ring.

Quantitative Fragmentation Profiling

The following table summarizes the comparative fragmentation data. ESI-MS/MS data reflects high-resolution accurate mass (HRAM) capabilities, while EI-MS data reflects nominal mass detection typical of single quadrupole systems.

Fragment Identity / PathwayLC-ESI-MS/MS (CID, 20 eV)GC-EI-MS (70 eV)Relative AbundanceIsotopic Signature (³⁵Cl:³⁷Cl)
Precursor / Molecular Ion m/z 209.048

m/z 208.040

100% (ESI) / 45% (EI)Yes (3:1)
Loss of Water (-H₂O) m/z 191.037Not observed85% (ESI)Yes (3:1)
Loss of Hydroxymethyl (-CH₂OH) m/z 178.029m/z 177.02115% (ESI) / 100% (EI)Yes (3:1)
Pyrazole Ring Cleavage (-HCN) m/z 164.026 (from m/z 191)m/z 150.010 (from m/z 177)40% (ESI) / 60% (EI)Yes (3:1)
Chlorophenyl Cation m/z 111.000m/z 111.00010% (ESI) / 80% (EI)Yes (3:1)

Self-Validating Experimental Protocols

To ensure uncompromising data integrity, the following protocols incorporate built-in system suitability checks.

Protocol A: LC-ESI-MS/MS (High-Resolution Structural Confirmation)
  • Sample Preparation: Dissolve the analyte in MS-grade Methanol to a final concentration of 1 µg/mL. Validation Check: Inject a methanol blank prior to the sample to establish baseline noise and rule out carryover.

  • Chromatographic Separation: Utilize a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Source Optimization: Set the ESI capillary voltage to +3.5 kV. Maintain the desolvation gas at 400°C to ensure complete droplet evaporation, preventing the formation of artificial solvent adducts.

  • Tandem MS Acquisition: Isolate the precursor ion m/z 209.048 in the quadrupole. Apply a stepped collision energy (15, 25, 35 eV) in the collision cell using Argon gas.

  • Data Validation: Confirm that the mass error of the precursor ion is < 5 ppm. Verify the presence of the m/z 211.045 peak at exactly ~33% the intensity of the m/z 209.048 peak.

Protocol B: GC-EI-MS (Library Matching & Robustness)
  • Sample Preparation: Derivatization is generally not required for this molecule, but ensure the sample is dissolved in a volatile, non-protic solvent like Dichloromethane (DCM) at 10 µg/mL.

  • GC Parameters: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C (hold 1 min) to 280°C at 20°C/min.

  • Ionization & Detection: Set the EI source to 230°C and electron energy strictly to 70 eV to ensure reproducibility against NIST library standards. Scan from m/z 50 to 300.

  • Data Validation: The base peak should be m/z 177. If m/z 208 is entirely absent, lower the injector temperature (from 250°C to 220°C) to prevent thermal degradation prior to ionization.

MS_Workflow cluster_ESI LC-ESI-MS/MS (Soft Ionization) cluster_EI GC-EI-MS (Hard Ionization) Sample Sample Prep: [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol LC UHPLC Separation (C18, Gradient) Sample->LC GC GC Separation (HP-5MS, Temp Ramp) Sample->GC ESI ESI (+) Ionization [M+H]+ m/z 209 LC->ESI QTOF Q-TOF Mass Analyzer CID Fragmentation ESI->QTOF EI Electron Impact (70 eV) [M]+• m/z 208 GC->EI Quad Single Quadrupole Full Scan EI->Quad

Fig 1. Comparative analytical workflows for LC-ESI-MS/MS and GC-EI-MS fragmentation profiling.

Structural Elucidation & Pathway Analysis

The fragmentation of the pyrazole heterocycle is heavily influenced by its N1-aryl substituent. In the ESI-MS/MS pathway, the initial loss of water from the methanol group (m/z 191) creates a reactive intermediate. This intermediate subsequently undergoes a classic pyrazole ring opening.

Historically, pyrazole mass spectrometry is defined by the expulsion of HCN (m/z 27)[2][4]. In our pathway, the m/z 191 ion expels HCN to yield the m/z 164 fragment. Concurrently, cleavage of the N-C bond connecting the pyrazole to the aryl ring generates the stable chlorophenyl cation (m/z 111). Because the charge is retained on the aryl moiety, this fragment acts as a highly reliable diagnostic marker for 1-arylpyrazole derivatives in complex matrices.

Fragmentation_Pathway M_ion Molecular Ion [M+H]+ m/z 209 (35Cl) / 211 (37Cl) Loss_H2O [M+H - H2O]+ m/z 191 / 193 M_ion->Loss_H2O -H2O (18 Da) Facile neutral loss Loss_CH2OH [M+H - CH2OH]+ m/z 178 / 180 M_ion->Loss_CH2OH -CH2OH (31 Da) Alpha-cleavage Aryl_cation Chlorophenyl Cation m/z 111 / 113 M_ion->Aryl_cation N-C Bond Cleavage Charge retention on aryl Loss_HCN [M+H - H2O - HCN]+ m/z 164 / 166 Loss_H2O->Loss_HCN Pyrazole Ring Cleavage -HCN (27 Da)

Fig 2. Mechanistic ESI-MS/MS fragmentation pathway of[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.

References

  • The mass spectra of some pyrazole compounds Research Solutions / Article Galaxy URL: [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines Asian Journal of Chemistry / ResearchGate URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery (Contextualizing 1-Arylpyrazoles) ACS Publications URL: [Link]

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Validation

A Comparative Guide to the Crystal Structures of 1-(4-chlorophenyl)-1H-pyrazol-3-yl Derivatives for Drug Discovery

For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of bioactive molecules is paramount. The 1-(4-chlorophenyl)-1H-pyrazol-3-yl scaffold is a privileged co...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of bioactive molecules is paramount. The 1-(4-chlorophenyl)-1H-pyrazol-3-yl scaffold is a privileged core in medicinal chemistry, forming the basis of numerous compounds with diverse therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The precise spatial arrangement of substituents on this pyrazole core, dictated by its crystal structure, directly influences its interaction with biological targets and, consequently, its efficacy and selectivity.

This guide provides an in-depth comparison of the crystal structures of several key 1-(4-chlorophenyl)-1H-pyrazol-3-yl derivatives. By examining their crystallographic data, we aim to elucidate the subtle yet critical structural variations that can inform the rational design of next-generation therapeutics. We will also present a robust, field-proven protocol for the synthesis and crystallization of these compounds, offering a practical framework for researchers in the field.

Comparative Crystallographic Analysis

The crystal structures of various 1-(4-chlorophenyl)-1H-pyrazol-3-yl derivatives reveal significant conformational diversity, primarily in the dihedral angles between the pyrazole core and its aromatic substituents. These angular differences, along with other crystallographic parameters, are crucial for understanding the molecule's overall shape and potential binding modes to target proteins.

Below is a summary of key crystallographic data for a selection of these derivatives, providing a clear comparison of their solid-state conformations.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (Pyrazole/4-chlorophenyl) (°)
1-(4-Chlorophenyl)-1H-pyrazol-3-olC₉H₇ClN₂OMonoclinicP2₁/c9.646113.8336.504594.3311.0
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-oneC₁₅H₁₁ClN₂OMonoclinicP2₁/c11.259312.18489.5498103.05318.23
1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazoleC₂₃H₁₆ClF₃N₂MonoclinicP2₁/n-----
1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-oneC₁₇H₁₄ClFN₂OTriclinic8.23879.76410.64472.77010.2

Note: "-" indicates data not explicitly provided in the search results.

The data clearly illustrates that even minor modifications to the substituents on the pyrazole ring can lead to significant changes in the crystal packing and molecular conformation. For instance, the dihedral angle between the pyrazole and the 4-chlorophenyl ring varies from a nearly coplanar 10.2° in the dihydro-pyrazol-1-yl-ethanone derivative to a more twisted 18.23° in the pyrazol-5(4H)-one analog.[4][5] This twist is a critical parameter in drug design, as it defines the spatial orientation of the 4-chlorophenyl group, which is often crucial for insertion into hydrophobic pockets of target proteins.

Structure-Activity Relationship (SAR) Insights

The structural variations observed in the crystal data have profound implications for the biological activity of these compounds. The 4-chlorophenyl group, a common feature in this series, is known to enhance binding affinity to various biological targets, likely through favorable hydrophobic and halogen-bonding interactions.[1]

For example, studies on pyrazole derivatives as inhibitors of FabH, an essential enzyme in bacterial fatty acid biosynthesis, have shown that compounds bearing a 4-chlorophenyl group at the 5-position of the pyrazole ring exhibit potent antibacterial activity.[6][7] Molecular docking simulations suggest that the 4-chlorophenyl moiety fits snugly into a hydrophobic pocket of the enzyme's active site.[6] The dihedral angle observed in the crystal structure provides a real-world starting point for more accurate in-silico modeling and the design of even more potent inhibitors.

Furthermore, in the context of anticancer research, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have demonstrated broad-spectrum antitumor activity.[2] The presence of the 4-chlorophenyl group is thought to contribute to the overall lipophilicity of the molecules, facilitating their passage across cell membranes to reach intracellular targets.[1]

Experimental Protocol: Synthesis and Crystallization

The following is a detailed, self-validating protocol for the synthesis and crystallization of a representative 1-(4-chlorophenyl)-1H-pyrazol-3-yl derivative. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthesis of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from a well-established method and has been shown to produce high-quality single crystals suitable for X-ray diffraction.[4][8]

Rationale: This multi-step synthesis involves a condensation reaction to form the pyrazolone ring, a common and efficient method for constructing this heterocyclic system. The choice of ethanol as a solvent facilitates the dissolution of the reactants and the subsequent crystallization of the product.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroacetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture. The acid catalyzes the initial condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Vilsmeier-Haack Reagent: In a separate flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride to dimethylformamide (DMF) at 0 °C. This reagent is crucial for the subsequent formylation step.

  • Formylation: Cool the initial reaction mixture and slowly add the Vilsmeier-Haack reagent. This step introduces the aldehyde group at the 4-position of the pyrazole ring.

  • Hydrolysis and Cyclization: After the addition is complete, heat the mixture to complete the cyclization and form the pyrazolone ring.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water. The solid product will precipitate. Collect the solid by filtration, wash with water, and then recrystallize from ethanol to obtain pure 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.

  • Crystallization for X-ray Analysis: For growing single crystals, dissolve the purified product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature. The slow evaporation of the solvent over several days will yield block-like single crystals suitable for X-ray diffraction.[4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_product Final Product Reactant1 4-Chloroacetophenone Condensation Condensation in Ethanol (cat. Acetic Acid) Reactant1->Condensation Reactant2 Phenylhydrazine Reactant2->Condensation Vilsmeier Vilsmeier-Haack Formylation Condensation->Vilsmeier Cyclization Hydrolysis & Cyclization Vilsmeier->Cyclization Workup Aqueous Work-up & Filtration Cyclization->Workup Recrystallization Recrystallization (Ethanol) Workup->Recrystallization CrystalGrowth Slow Evaporation for Single Crystals Recrystallization->CrystalGrowth Product 1-(4-Chlorophenyl)-3-phenyl- 1H-pyrazol-5(4H)-one Crystals CrystalGrowth->Product

Caption: Synthetic workflow for 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.

Key Structural Features and Logical Relationships

The substituents at the 3- and 5-positions of the pyrazole ring, in addition to the 1-(4-chlorophenyl) group, dictate the overall electronic properties and steric profile of the molecule. These, in turn, influence its intermolecular interactions in the crystal lattice and its binding affinity to biological targets.

Structural_Relationships cluster_substituents Substituent Effects cluster_properties Molecular Properties cluster_outcomes Consequences Core 1-(4-chlorophenyl)- 1H-pyrazol-3-yl Core R3 Substituent at C3 Core->R3 R5 Substituent at C5 Core->R5 Dihedral Dihedral Angles R3->Dihedral Electronic Electronic Properties R3->Electronic Steric Steric Hindrance R3->Steric R5->Dihedral R5->Electronic R5->Steric Packing Crystal Packing Dihedral->Packing Binding Biological Target Binding Affinity Electronic->Binding Steric->Binding Packing->Binding

Caption: Relationship between substituents, properties, and outcomes.

Conclusion

The crystal structure data for 1-(4-chlorophenyl)-1H-pyrazol-3-yl derivatives provide invaluable insights for drug development professionals. The comparative analysis presented in this guide highlights the significant impact of subtle structural modifications on the solid-state conformation of these molecules. A thorough understanding of these structural nuances, coupled with robust synthetic and crystallization protocols, empowers researchers to rationally design and synthesize novel pyrazole-based compounds with enhanced therapeutic profiles. The provided experimental framework serves as a reliable starting point for the exploration of this versatile and medicinally important chemical scaffold.

References

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone deriv
  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. (URL: [Link])

  • Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4654–4658. (URL: [Link])

  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. (URL: [Link])

  • Ding, Y. J., & Zhao, C. X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o709. (URL: [Link])

  • Ding, Y. J., & Zhao, C. X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 1), o709. (URL: [Link])

  • Guseinov, F. I., Afanaseva, K. A., Vil, V. A., Ugrak, B. I., Samigullina, A. I., Zangrando, E., & Belay, A. N. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 3), 235-238. (URL: [Link])

  • Jian, F. F., Liu, E., Li, Z. Y., & Liang, T. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 903-905. (URL: [Link])

  • Li, Y., et al. (2009). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(1), o186. (URL: [Link])

  • Lv, P. C., Sun, J., Luo, Y., Yang, Y., & Zhu, H. L. (2010). Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. ResearchGate. (URL: [Link])

  • Current status of pyrazole and its biological activities. (URL: [Link])

  • Guseinov, F. I., et al. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. IUCr Journals. (URL: [Link])

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (URL: [Link])

  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (URL: [Link])

  • 1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. (URL: [Link])

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Comparative

A Comparative Guide to the Reactivity of 1-(4-chlorophenyl) vs. 1-phenyl pyrazole methanol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, pyrazole-containing compounds are of significant interest due to their diverse pharm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, pyrazole-containing compounds are of significant interest due to their diverse pharmacological activities. The functionalization of the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The reactivity of pendant functional groups is a critical parameter that dictates the ease of synthesis of derivatives and the metabolic stability of a potential drug candidate. This guide provides an in-depth comparison of the reactivity of two key intermediates: 1-(4-chlorophenyl)pyrazole-methanol and 1-phenylpyrazole-methanol.

This document will delve into the theoretical underpinnings of their reactivity differences, provide detailed experimental protocols for their comparative analysis, and present a framework for the interpretation of the resulting data. The insights provided herein are intended to empower researchers to make informed decisions in the design and synthesis of novel pyrazole-based therapeutics.

Theoretical Framework: The Electronic Influence of the para-Chloro Substituent

The primary structural difference between the two molecules under consideration is the presence of a chlorine atom at the para position of the N-phenyl ring in 1-(4-chlorophenyl)pyrazole-methanol. This seemingly minor modification has a profound impact on the electron density distribution throughout the molecule, which in turn governs the reactivity of the methanol moiety.

The chloro group exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the phenyl ring through the sigma bond network. This is a distance-dependent effect that deactivates the ring towards electrophilic attack and influences the electronic character of the attached pyrazole.

  • Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system, increasing electron density at the ortho and para positions.

In the case of halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the phenyl ring.[1][2] This net electron-withdrawing nature of the 4-chlorophenyl group has significant consequences for the reactivity of the pyrazole-methanol, particularly in reactions involving the hydroxyl group.

The nitrogen atom of the pyrazole ring to which the phenyl group is attached will experience a decrease in electron density due to the inductive pull of the chloro-substituent. This electronic perturbation is transmitted through the pyrazole ring to the C3-methanol group. Consequently, the oxygen atom of the hydroxyl group in 1-(4-chlorophenyl)pyrazole-methanol is expected to be less electron-rich compared to that in 1-phenylpyrazole-methanol.

This difference in electron density at the hydroxyl oxygen is predicted to have the following consequences for reactivity:

  • Oxidation Reactions: Reactions involving the oxidation of the alcohol to an aldehyde or carboxylic acid often proceed via mechanisms where the alcohol acts as a nucleophile or where the C-H bond of the carbinol is cleaved. A decrease in electron density at the oxygen atom can make the alcohol a weaker nucleophile and can also influence the stability of any charged intermediates, thereby affecting the reaction rate.

  • Esterification Reactions: In acid-catalyzed esterification, the first step is the protonation of the hydroxyl oxygen. A lower electron density on this oxygen will make it less basic and therefore less readily protonated. This is expected to decrease the rate of esterification for the chloro-substituted compound.

To quantify the electronic effect of substituents, the Hammett equation is a valuable tool.[3][4] The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). The positive Hammett σ value for a para-chloro substituent indicates its electron-withdrawing nature.

Experimental Design for Comparative Reactivity Analysis

To empirically validate the theoretical predictions, a series of comparative kinetic experiments can be designed. The following sections provide detailed protocols for the oxidation and esterification of 1-(4-chlorophenyl)pyrazole-methanol and 1-phenylpyrazole-methanol.

Synthesis of Starting Materials

While (1-phenyl-1H-pyrazol-3-yl)methanol is commercially available, 1-(4-chlorophenyl)-3-pyrazole alcohol can be synthesized from 1-(4-chlorophenyl)pyrazolidin-3-one via an oxidation reaction.[5]

Comparative Oxidation of Pyrazole Methanols

The oxidation of the pyrazole methanols to their corresponding aldehydes can be monitored over time to determine the reaction rates. A common and effective oxidizing agent for this transformation is pyridinium chlorochromate (PCC).

Experimental Protocol: Oxidation with PCC

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of both 1-(4-chlorophenyl)pyrazole-methanol and 1-phenylpyrazole-methanol in dichloromethane (DCM).

    • Prepare a 0.15 M solution of PCC in DCM.

  • Reaction Setup:

    • In two separate, identical reaction vessels equipped with magnetic stirrers, place 10 mL of the respective pyrazole methanol stock solutions.

    • Equilibrate the reaction vessels to a constant temperature (e.g., 25°C) in a water bath.

  • Initiation of Reaction:

    • Simultaneously, add 10 mL of the PCC stock solution to each reaction vessel to initiate the oxidation. Start a timer immediately.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by adding it to a vial containing 1 mL of a 1:1 mixture of saturated sodium thiosulfate solution and diethyl ether.

    • Extract the organic layer and analyze the disappearance of the starting material and the appearance of the product aldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • Plot the concentration of the starting material versus time for both reactions.

    • Determine the initial reaction rates from the slope of the initial linear portion of the concentration-time curves.

Workflow for Comparative Oxidation

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1M Pyrazole Methanol Solutions C Equilibrate Reactants A->C B Prepare 0.15M PCC Solution B->C D Initiate Oxidation with PCC C->D E Aliquoting & Quenching D->E F GC-MS Analysis E->F G Determine Reaction Rates F->G

Caption: Workflow for the comparative oxidation of pyrazole methanols.

Comparative Esterification of Pyrazole Methanols

The Fischer-Speier esterification provides a classic method to compare the reactivity of the two alcohols towards an acid, such as acetic acid, in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

  • Reaction Setup:

    • In two separate round-bottom flasks, place 10 mmol of either 1-(4-chlorophenyl)pyrazole-methanol or 1-phenylpyrazole-methanol.

    • To each flask, add 20 mL of glacial acetic acid and 0.5 mL of concentrated sulfuric acid.

  • Reaction Conditions:

    • Heat the reaction mixtures to a constant temperature (e.g., 80°C) using an oil bath and a reflux condenser.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 30, 60, 120, 240 minutes), take a small aliquot from each reaction mixture.

    • Quench the reaction by diluting the aliquot with ice-cold water and neutralizing with sodium bicarbonate.

    • Extract the ester product with ethyl acetate.

    • Analyze the formation of the ester product using ¹H NMR spectroscopy or GC-MS.

  • Data Analysis:

    • Plot the percentage conversion to the ester product versus time for both reactions.

    • Calculate the pseudo-first-order rate constants for each reaction.

Workflow for Comparative Esterification

cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis A Combine Pyrazole Methanol, Acetic Acid, and H₂SO₄ B Heat to 80°C under Reflux A->B C Aliquoting & Workup B->C D ¹H NMR or GC-MS Analysis C->D E Calculate Conversion & Rate Constants D->E

Caption: Workflow for the comparative esterification of pyrazole methanols.

Predicted Results and Data Interpretation

Based on the electronic effects discussed, it is anticipated that 1-phenylpyrazole-methanol will exhibit greater reactivity in both oxidation and esterification reactions compared to its 4-chloro-substituted counterpart.

Data Presentation

The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Predicted Initial Rates of Oxidation with PCC

CompoundInitial Rate (mol L⁻¹ s⁻¹)Relative Rate
1-phenylpyrazole-methanolk₀1.00
1-(4-chlorophenyl)pyrazole-methanolkk / k₀ (< 1)

Table 2: Predicted Pseudo-First-Order Rate Constants for Esterification

CompoundRate Constant, k (s⁻¹)Relative Rate
1-phenylpyrazole-methanolk₀'1.00
1-(4-chlorophenyl)pyrazole-methanolk'k′ / k₀' (< 1)
Hammett Plot Analysis

A Hammett plot can be constructed by including a wider range of para-substituted 1-phenylpyrazole-methanol derivatives (e.g., with electron-donating groups like -OCH₃ and -CH₃, and other electron-withdrawing groups like -NO₂). By plotting the logarithm of the relative rate constants (log(k/k₀)) against the corresponding Hammett substituent constants (σ), a linear relationship is expected.

The sign of the reaction constant, ρ, provides valuable mechanistic insight:

  • Negative ρ: The reaction is favored by electron-donating groups. This indicates the development of a positive charge in the transition state of the rate-determining step.

  • Positive ρ: The reaction is favored by electron-withdrawing groups, suggesting the build-up of negative charge in the transition state.

For the acid-catalyzed esterification, a negative ρ value is expected, as the protonation of the alcohol is a key step. For the oxidation with PCC, the sign of ρ can provide clues about the nature of the transition state in the rate-determining step.

Logical Relationship for Reactivity Prediction

subst 4-Chloro Substituent ewg Electron-Withdrawing Effect (-I > +R) subst->ewg ed Decreased Electron Density on Pyrazole N ewg->ed o_ed Decreased Electron Density on Hydroxyl O ed->o_ed reactivity Decreased Reactivity o_ed->reactivity ox Slower Oxidation reactivity->ox est Slower Esterification reactivity->est

Caption: The electronic effect of the 4-chloro group on reactivity.

Conclusion

The reactivity of the methanol group in 1-phenylpyrazole systems is significantly influenced by the electronic nature of substituents on the phenyl ring. The electron-withdrawing character of the para-chloro group in 1-(4-chlorophenyl)pyrazole-methanol is predicted to decrease the nucleophilicity and basicity of the hydroxyl oxygen, leading to slower rates of both oxidation and esterification compared to the unsubstituted 1-phenylpyrazole-methanol.

The experimental protocols outlined in this guide provide a robust framework for quantifying these reactivity differences. The resulting data, when analyzed within the context of physical organic principles such as the Hammett equation, will provide valuable insights for medicinal chemists and drug development professionals. Understanding these structure-reactivity relationships is paramount for the rational design and efficient synthesis of novel pyrazole-based drug candidates with optimized properties.

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Validation

Comprehensive QC Standards for [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol Purity Analysis

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary & Chemical Context As a Senior Application Scientist, I frequently encounter the anal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by substituted pyrazole derivatives. [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (Molecular Formula: C₁₀H₉ClN₂O, CAS: 1354746-01-2)[1] is a critical structural motif and synthetic intermediate. It is heavily utilized in the development of broad-spectrum strobilurin fungicides (such as pyraclostrobin derivatives)[2] and various pharmaceutical pharmacophores.

Because this intermediate is positioned upstream of final Active Pharmaceutical Ingredients (APIs) or technical-grade agrochemicals, its purity profile directly dictates the downstream yield and safety. The recent implementation of the ICH Q2(R2) Validation of Analytical Procedures guideline (legally effective June 14, 2024)[3] mandates a paradigm shift. We must move away from static testing and adopt a lifecycle, Quality-by-Design (QbD) approach to analytical method validation[4]. This guide objectively compares analytical platforms for this compound and provides a self-validating, ICH-compliant methodology.

Analytical Platform Comparison

Selecting the correct analytical technique requires balancing specificity, throughput, and the physicochemical properties of the analyte. The pyrazole ring provides a strong UV chromophore, while the primary hydroxyl (-OH) group introduces polarity.

  • HPLC-UV (High-Performance Liquid Chromatography): The industry standard for batch release. It offers non-destructive, highly reproducible quantification.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential during early-stage method development and impurity profiling to identify co-eluting degradants or genotoxic precursors[5].

  • GC-FID (Gas Chromatography-Flame Ionization Detector): Sub-optimal for this specific molecule. Causality: The polar primary alcohol (-OH) causes severe peak tailing and potential thermal degradation at high injection port temperatures unless subjected to time-consuming derivatization (e.g., silylation).

Quantitative Performance Comparison
Performance Parameter (ICH Q2)HPLC-UV (Optimized)LC-MS (ESI+)GC-FID (Derivatized)
Specificity Moderate (RT & UV Spectra)High (m/z 209.04 [M+H]⁺)Moderate (RT based)
Limit of Detection (LOD) ~0.05% w/w<0.01% w/w~0.1% w/w
Linearity Range 10 – 150 µg/mL1 – 50 µg/mL20 – 200 µg/mL
Precision (%RSD) ≤ 0.5%≤ 2.0%≤ 1.5%
Throughput / Cost High / LowMedium / HighLow / Medium
Primary QC Role Routine Batch ReleaseImpurity ProfilingResidual Solvents

QC Analytical Workflow

The following diagram illustrates the end-to-end analytical lifecycle for batch release, integrating the continuous oversight principles dictated by ICH Q14 and Q2(R2)[6].

QC_Workflow A Raw Material Batch [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol B Sample Preparation (Volumetric Dissolution in MeOH/H2O) A->B C System Suitability Testing (SST) (Internal Control Validation) B->C D HPLC-UV / LC-MS Acquisition (Gradient Elution) C->D E Data Processing & Peak Integration D->E F ICH Q2(R2) Criteria Check (Specificity, Accuracy, Precision) E->F G Certificate of Analysis (CoA) Batch Release F->G

Figure 1: End-to-end QC analytical workflow for pyrazole derivative batch release.

Optimized HPLC-UV Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, an analytical protocol cannot simply be a list of instructions; it must inherently verify its own accuracy before any sample is processed.

Step-by-Step Methodology & Causality

1. Column Selection:

  • Choice: Reverse-phase C18 column (150 mm × 4.6 mm, 3 µm particle size).

  • Causality: The hydrophobic C18 stationary phase effectively retains the non-polar 4-chlorophenyl moiety. The small 3 µm particle size maximizes theoretical plates, providing the high-resolution power necessary to separate structurally similar des-chloro impurities.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.0).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Causality: The pyrazole ring contains basic nitrogen atoms. At a neutral pH, these nitrogens exist in a state of partial protonation, leading to severe secondary interactions with residual silanols on the column (resulting in peak tailing). By buffering the system to pH ~2.0 with TFA, we fully protonate the pyrazole nitrogen, locking it into a single ionization state and ensuring sharp, symmetrical peaks.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Gradient: 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-15 min (20% B).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

System Suitability Testing (SST) & Self-Validation

Before analyzing the unknown batch, the system must pass a rigorous SST[7]. Inject a resolution mixture containing the target API and 4-chlorophenylhydrazine (a common precursor).

  • Self-Validating Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      between the API and the precursor.
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      for the API peak.
    • Precision: The Relative Standard Deviation (%RSD) of the API peak area from 5 replicate injections must be

      
      .
      
  • Logic: If the system fails these criteria, the run automatically aborts. This prevents the generation of out-of-specification (OOS) investigations caused by instrument drift rather than actual product failure.

Mechanistic Impurity Profiling

Understanding the chemical origin of impurities is a core requirement of the ICH Q14 analytical procedure development lifecycle[8]. For[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol, impurities generally arise from unreacted starting materials or oxidative degradation.

  • 4-chlorophenylhydrazine: A highly reactive, potentially genotoxic precursor used in the synthesis of the pyrazole core. Its absence must be strictly verified.

  • 1-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde: The primary oxidative degradation product. Exposure to heat and atmospheric oxygen converts the primary alcohol into an aldehyde.

  • (1-phenyl-1H-pyrazol-3-yl)methanol: A des-chloro impurity originating from impure starting materials (e.g., phenylhydrazine contamination in the 4-chlorophenylhydrazine batch).

Impurity_Pathway API [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (Target API) ImpB 1-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde (Oxidation Degradant) API->ImpB Oxidation (O2/Heat) ImpA 4-chlorophenylhydrazine (Unreacted Precursor - Genotoxic) ImpA->API Condensation Synthesis ImpC (1-phenyl-1H-pyrazol-3-yl)methanol (Des-chloro Impurity) ImpC->API Co-crystallization

Figure 2: Mechanistic pathways of key impurities and degradants in the pyrazole API.

Alignment with ICH Q2(R2) Validation Parameters

To ensure global regulatory compliance, the aforementioned method satisfies the updated ICH Q2(R2) parameters[9],[10]:

  • Specificity (Selectivity): Demonstrated via forced degradation studies (acid, base, peroxide, and photolytic stress). The method must prove that the API peak is spectrally pure (using a Photodiode Array detector to check peak purity angle vs. threshold) and free from interference by degradants like the aldehyde derivative[3].

  • Linearity & Range: Validated from 80% to 120% of the nominal working concentration (typically 100 µg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy: Achieved via spike-recovery experiments. Known amounts of the API are spiked into a synthetic matrix at 80%, 100%, and 120% levels, requiring a recovery rate of 98.0% - 102.0%.

  • Robustness: As emphasized in the 2024 revision, robustness must be built-in[7]. Deliberate variations in mobile phase organic composition (

    
    ), pH (
    
    
    
    units), and column temperature (
    
    
    ) are tested to ensure the method remains unaffected by standard daily laboratory fluctuations.

References

  • PubChem (National Institutes of Health). "Compound Summary for CID 65815789: [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol." PubChem Database. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs Regulatory Insights. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Professional Disposal Protocol: [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol

[1] Emergency Safety Profile & Hazard Identification Before initiating any disposal procedure, the operator must acknowledge the specific hazard profile of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS: 1354746-01-2)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Emergency Safety Profile & Hazard Identification

Before initiating any disposal procedure, the operator must acknowledge the specific hazard profile of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS: 1354746-01-2). Unlike generic organic waste, this compound combines a nitrogen-rich pyrazole core with a halogenated phenyl ring, necessitating strict segregation from non-halogenated waste streams to prevent downstream recycling contamination and ensure regulatory compliance.

Key Hazard Classifications (GHS):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin/Eye Irritation: Category 2/2A (H315, H319) – Causes serious irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.

Mandatory PPE:

  • Respiratory: N95 or P100 particulate respirator (if handling neat solid).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm); double-gloving recommended for solutions.

  • Ocular: Chemical splash goggles (safety glasses are insufficient for liquid waste handling).

Chemical Characterization & Waste Classification

Effective disposal relies on understanding the chemical's fate. This compound is a Halogenated Organic .

PropertyDataDisposal Implication
Physical State Solid (Powder)Primary disposal is via Solid Hazardous Waste containers.[1]
Melting Point ~183°CThermally stable; requires high-temperature incineration.
Halogen Content Chlorine (Cl) on Phenyl ringCRITICAL: Must NOT be mixed with non-halogenated solvents (e.g., Acetone, Ethanol) intended for fuel blending. It requires dedicated halogenated waste treatment.[2][3][4]
Water Solubility Low/ModerateDo not discharge to sewer. Aqueous layers from extractions must be treated as hazardous aqueous waste.
Waste Segregation Strategy

The most common compliance failure in laboratories is the improper mixing of halogenated and non-halogenated waste. For [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol, the presence of the chlorine atom dictates the disposal pathway.

The "Halogen Rule": If a waste mixture contains >1-2% halogenated content by volume, the entire mixture is classified as halogenated waste.

The following decision tree illustrates the required workflow for segregating this specific compound.

WasteSegregation Start Waste Generation: [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic, Irritant) Solid->SolidBin SolventCheck Solvent Composition? Liquid->SolventCheck ContaminatedItems Contaminated PPE/Wipes ContaminatedItems->SolidBin HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent Aqueous Aqueous Solution (>90% Water) SolventCheck->Aqueous HaloWasteStream Halogenated Organic Waste Stream (High Temp Incineration) HaloSolvent->HaloWasteStream NonHaloSolvent->HaloWasteStream *Contaminated by Cl-compound* AqWasteStream Aqueous Hazardous Waste (No Drain Disposal) Aqueous->AqWasteStream

Caption: Logic flow for segregating [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol waste streams to ensure RCRA compliance.

Step-by-Step Disposal Procedures

Applicability: Expired reagents, weighing boats, contaminated gloves, spill cleanup materials.

  • Containment: Collect material in a wide-mouth high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write fully: "[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol". Do not use abbreviations or chemical structures alone.

    • Constituents: List "100%" if pure.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Seal the container tightly. Store in a satellite accumulation area (SAA) away from oxidizers.

Applicability: HPLC effluent, reaction solvents, extraction layers.

  • Compatibility Check: Ensure the liquid waste container is compatible with the solvent (e.g., use glass or fluorinated HDPE for halogenated solvents).

  • The "Contamination" Principle: Even if dissolved in methanol (non-halogenated), the presence of the chlorophenyl compound renders the entire solution a Halogenated Waste Candidate .

    • Why? Commercial incinerators segregate halogenated waste to scrub acid gases (HCl) generated during combustion. Mislabeling this as non-halogenated can damage incinerator infrastructure or violate emissions permits [1].

  • Transfer: Funnel liquid into the "Halogenated Organic Waste" carboy.

    • Do not fill >90% to allow for thermal expansion.

  • Labeling:

    • List the solvent (e.g., "Dichloromethane 95%") AND the solute (e.g., "[1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol 5%").

Spill Response Workflow

In the event of a benchtop spill, immediate action is required to prevent aerosolization of the powder.

SpillResponse Alert 1. Alert & PPE (Goggles, Nitrile Gloves, N95) Contain 2. Containment Cover with absorbent pads Alert->Contain Stop Spread Clean 3. Decontamination Solvent Wipe (Ethanol) Contain->Clean Scoop Solids Disposal 4. Disposal Solid Haz-Waste Bin Clean->Disposal Bag Waste

Caption: Immediate response workflow for solid or liquid spills of the pyrazole derivative.

Decontamination Solution: After removing the bulk material, wipe the surface with Ethanol or Isopropanol . The compound has better solubility in alcohols than in water, ensuring efficient removal of residues [2].

Regulatory Compliance (EPA/RCRA)

While [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol is not explicitly listed as a P- or U-listed waste under RCRA (40 CFR § 261.33), it must be characterized by the generator based on its toxicity and chemical structure.

  • Waste Code Assignment: If the compound is dissolved in a spent halogenated solvent (e.g., Methylene Chloride), the mixture carries the F002 code [3].

  • Generator Responsibility: The "Cradle-to-Grave" principle applies. You are responsible for this chemical until it is destroyed. Ensure your waste manifest explicitly states "Halogenated Organic Solids/Liquids" to alert the disposal facility of the chlorine content.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA530-F-11-003. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65815789, [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol. PubChem.[5][6] Available at: [Link]

  • Code of Federal Regulations. 40 CFR § 261.31 - Hazardous wastes from non-specific sources (F-Codes). Electronic Code of Federal Regulations (eCFR).[7] Available at: [Link]

Sources

Handling

Personal protective equipment for handling [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol

A Researcher's Guide to Handling [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol As a senior application scientist, this guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of [1-...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Handling [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol

As a senior application scientist, this guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol (CAS No: 1354746-01-2). This document moves beyond mere compliance, embedding a culture of safety and procedural excellence within your laboratory operations. The protocols herein are designed to be a self-validating system, ensuring the protection of personnel, the integrity of your research, and environmental stewardship.

Hazard Assessment Summary

A thorough understanding of the specific hazards associated with a compound is the foundation of a robust safety plan. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol presents multiple health risks that dictate the stringent protective measures outlined in this guide.[1]

Hazard ClassGHS Hazard CodeHazard StatementRequired Actions & Rationale
Acute Toxicity, Oral H302Harmful if swallowedDo not ingest. Prohibit eating, drinking, or smoking in the handling area. Mandates careful handling to prevent contamination of personal items.
Skin Corrosion/Irritation H315Causes skin irritationAvoid all skin contact. Requires the use of chemically resistant gloves and a buttoned lab coat to prevent dermal exposure and subsequent irritation.
Serious Eye Damage/Irritation H319Causes serious eye irritationAvoid all eye contact. Mandates the use of chemical splash goggles as a minimum. A face shield is required for splash-prone procedures.
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritationAvoid inhaling dust or aerosols. Requires all handling of the solid compound and its solutions to be performed within a certified chemical fume hood.

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is your last and most critical line of defense against chemical exposure. The following protocol is mandatory for all personnel handling [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.

Eye and Face Protection

Due to the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.[1]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the compound is in the work area.[2] Standard safety glasses do not provide an adequate seal and are insufficient.[2]

  • High-Risk Operations: When handling larger quantities (>1g) or performing operations with a significant splash potential (e.g., vortexing, sonicating, large-volume transfers), a full-face shield must be worn in addition to chemical splash goggles.[2][3]

Hand Protection

The H315 classification ("Causes skin irritation") necessitates the use of appropriate chemically resistant gloves.[1]

  • Material Selection: Nitrile gloves (minimum thickness of 0.11 mm) are suitable for handling the solid and for incidental contact with dilute solutions. For prolonged contact or when handling concentrated solutions, more resistant materials such as butyl rubber or Viton® are recommended, as they offer superior protection against chlorinated aromatic compounds.[2][3][4]

  • Glove Integrity: Always inspect gloves for tears, pinholes, or signs of degradation before each use.

  • Technique: Use a double-gloving technique, especially when handling stock solutions. Remove and replace the outer glove immediately following any contamination. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.

Body Protection

To prevent skin contact as mandated by the H315 warning, appropriate body protection is required.[3]

  • Laboratory Coat: A clean, long-sleeved laboratory coat must be worn and fully buttoned.

  • Chemical Apron: For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

The H335 classification ("May cause respiratory irritation") dictates that primary respiratory protection is achieved through engineering controls.[1]

  • Primary Control: All weighing, handling, and preparation of solutions containing [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol must be conducted inside a certified chemical fume hood.[3] This is the most effective way to prevent inhalation of dust or aerosols.

  • Secondary Control: In the rare event of a fume hood failure or a large spill, appropriate respiratory protection, such as a full-face respirator with cartridges specific for organic vapors and particulates, would be required for emergency response personnel.[5][6]

Operational Plans: Safe Handling & Disposal

A systematic workflow minimizes the risk of exposure and ensures procedural consistency. The following diagrams and steps outline the mandatory process for handling this compound from receipt to disposal.

Safe Handling Workflow

The following workflow must be followed for all routine laboratory procedures involving this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare & Decontaminate Work Area in Fume Hood gather_mat 2. Gather All Materials (Chemical, Solvents, Glassware) prep_area->gather_mat don_ppe 3. Don Full Required PPE (Goggles, Lab Coat, Gloves) gather_mat->don_ppe weigh 4. Weigh Solid Compound in Fume Hood don_ppe->weigh dissolve 5. Prepare Solution in Fume Hood weigh->dissolve experiment 6. Perform Experiment in Fume Hood dissolve->experiment decon_tools 7. Decontaminate Glassware & Equipment experiment->decon_tools dispose_waste 8. Segregate & Dispose of Hazardous Waste decon_tools->dispose_waste clean_area 9. Clean & Decontaminate Work Area dispose_waste->clean_area doff_ppe 10. Doff PPE in Correct Order & Wash Hands clean_area->doff_ppe

Caption: Standard workflow for safely handling the compound.

Waste Disposal Plan

All materials contaminated with [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol are classified as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.

  • Waste Segregation: This compound is a chlorinated organic substance. All waste must be segregated into a dedicated "Halogenated" or "Chlorinated Organic Waste" container.[7] Do not mix with non-halogenated waste, as this complicates disposal and can lead to the formation of toxic dioxins during incineration.[7]

  • Container Requirements: Use a clearly labeled, sealable glass container for all liquid waste.[7] Solid waste (e.g., contaminated gloves, weigh paper, pipette tips) should be collected in a labeled, sealed plastic bag or container.

  • Disposal Protocol:

    • Collect all waste streams (liquid and solid) in their respective, properly labeled hazardous waste containers.

    • Store the sealed waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Emergency Procedures: Spills & Exposure

Immediate and correct action is critical in an emergency.

Spill Response Workflow

G cluster_response Immediate Actions cluster_cleanup Cleanup (If Safe) spill Spill Occurs evacuate 1. Alert Others & Evacuate Area spill->evacuate assess 2. Assess Spill Size & Hazards evacuate->assess ppe 3. Don Additional PPE (e.g., Respirator, Apron) assess->ppe Small & Controllable large_spill Call EHS/ Emergency Response assess->large_spill Large or Uncontrolled contain 4. Contain Spill (Work Outside-In) ppe->contain collect 5. Collect with Absorbent & Place in Waste Container contain->collect decon 6. Decontaminate Area collect->decon

Caption: Step-by-step response plan for a chemical spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
  • [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol. PubChem, National Institutes of Health.
  • Process for Disposal of Chlorinated Organic Residues. ACS Publications.
  • Section 6C: Protective Equipment. Environmental Health and Safety, Princeton University.
  • [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol Safety Data Sheets. Echemi.
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal protective equipment (PPE) for the hazmat sector. DuPont.
  • Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services.

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